Allyl nonanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWLDDOGSNSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024447 | |
| Record name | Allyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl nonanoate is a clear very slightly yellow liquid with a fruity odor. (NTP, 1992), Liquid, Colourless oily liquid with a fruital cognac/pineapple odour | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Allyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
189 to 196 °F at 3 mmHg (NTP, 1992), 151.00 °C. @ 50.00 mm Hg | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
84 °F (NTP, 1992) | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, soluble in essential oils, flavour chemicals, and ethanol | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.872-0.880 | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-72-3 | |
| Record name | ALLYL NONANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19736 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl nonanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL NONANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL NONANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2G6HUKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allyl nonanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Allyl Nonanoate
Introduction
This compound (also known as allyl pelargonate) is an organic compound classified as a fatty acid ester.[1] It is a biochemical reagent used in life science research and finds application as a flavoring and fragrance agent.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant chemical synthesis workflows.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [4] |
| Molecular Weight | 198.31 g/mol | |
| CAS Number | 7493-72-3 | |
| Appearance | Colorless to almost colorless clear liquid | |
| Odor | Waxy, slightly green with a creamy berry and fruity nuance | |
| Boiling Point | 87 °C @ 3 mmHg151 °C @ 50 mmHg189-196 °F @ 3 mmHg | |
| Density | 0.8963 g/cm³ @ 20 °C0.878 g/mL @ 25 °C0.872-0.880 g/cm³ @ 25 °C | |
| Refractive Index | 1.430-1.436 @ 20 °C | |
| Flash Point | 84 °F (28.9 °C)192 °F (88.9 °C) (TCC) | |
| Vapor Pressure | 0.0183 mmHg @ 25 °C | |
| Solubility | Insoluble in water; Soluble in alcohol; Miscible with essential oils | |
| Purity | >97.0% (GC) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Gas Chromatography (GC) for Purity Analysis and Quantification
Gas chromatography is a standard method for determining the purity of volatile compounds like this compound and for its quantification in various matrices.
Objective: To determine the purity of an this compound sample and to quantify its presence in a mixture.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5, SE-30, or TC-Wax).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol). For quantification in food matrices like yogurt or soft drinks, a stable isotope dilution analysis with GC-MS can be employed, which involves specific extraction methods for each matrix.
-
Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature ramp is typically used. For example, start at 60-80°C and increase at a rate of 3-5 K/min to a final temperature of 240-260°C.
-
Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.
-
Detector Temperature (FID): Set higher than the final oven temperature (e.g., 270 °C).
-
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The area of the peak is proportional to the concentration of the compound in the sample. Purity is determined by the relative area of the this compound peak compared to the total area of all peaks. For quantification, a calibration curve is generated using standards of known concentrations.
Determination of Boiling Point
Objective: To determine the temperature at which this compound transitions from a liquid to a gas at a specific pressure.
Methodology (Distillation Method):
-
Place a measured quantity of this compound in a distillation flask.
-
Add boiling chips to ensure smooth boiling.
-
Set up a distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer so that the bulb is just below the side arm of the distillation flask.
-
Heat the flask gently.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation. Since the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded.
Determination of Density
Objective: To measure the mass per unit volume of this compound.
Methodology (Pycnometer Method):
-
Weigh a clean, dry pycnometer (a flask of a known volume).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C).
-
Remove any excess liquid that has expanded.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Determination of Refractive Index
Objective: To measure the extent to which light is bent when it passes through this compound.
Methodology (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Ensure the prism of the refractometer is clean.
-
Apply a few drops of this compound to the prism.
-
Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C).
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the scale.
Synthesis Workflow
This compound is a fatty acid ester. A related experimental workflow involves the use of allyl esters in Wittig reactions to synthesize α,β-unsaturated esters. The following diagram illustrates a general workflow for such a synthesis.
Caption: General workflow for the synthesis of α,β-unsaturated allyl esters.
Safety and Handling
This compound is classified as a skin irritant (H315). It is also irritating to the eyes and respiratory system.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Inhalation: Provide fresh air. If breathing is irregular or stopped, seek immediate medical assistance.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
This guide provides essential technical information on this compound for professionals in research and development. Adherence to appropriate laboratory safety protocols is paramount when handling this chemical.
References
Allyl nonanoate CAS number and molecular structure
An In-depth Technical Guide to Allyl Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Core Identification
This compound is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity, pineapple-like aroma and is utilized primarily as a flavor and fragrance agent.[2][3]
-
Molecular Formula : C₁₂H₂₂O₂
-
IUPAC Name : prop-2-en-1-yl nonanoate
-
Synonyms : Allyl pelargonate, Nonanoic acid, 2-propenyl ester, Allyl n-nonanoate
Molecular Structure
The molecular structure of this compound consists of a nine-carbon chain (nonanoate) attached to an allyl group through an ester linkage.
-
Canonical SMILES : CCCCCCCCC(=O)OCC=C
-
InChI : InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3
-
InChIKey : MFLWLDDOGSNSKO-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are crucial for handling, formulation, and experimental design.
| Property | Value | Conditions | Source |
| Molecular Weight | 198.30 g/mol | ||
| Appearance | Colorless clear liquid | ||
| Specific Gravity | 0.872 to 0.880 | @ 25.00 °C | |
| 0.878 | @ 20.00 °C | ||
| Boiling Point | 151.0 °C | @ 50.00 mm Hg | |
| 87.0 to 91.0 °C | @ 3.00 mm Hg | ||
| 210 °C | @ 760 mmHg | ||
| Flash Point | 192.0 °F (88.9 °C) | TCC | |
| Refractive Index | 1.430 to 1.436 | @ 20.00 °C | |
| Vapor Pressure | 0.0183 mm/Hg | @ 25.00 °C | |
| Water Solubility | < 1 mg/mL | @ 68°F (20°C) | |
| logP | 4.71 |
Experimental Protocols: Synthesis
A general method for the preparation of alkylcarboxylic allyl esters, including this compound, involves the direct, acid-catalyzed esterification of the corresponding carboxylic acid with allyl alcohol. This process is typically performed azeotropically to remove the water formed during the reaction, driving the equilibrium towards the product.
General Protocol for Acid-Catalyzed Esterification:
-
Reactant Charging : The alkylcarboxylic acid (e.g., n-nonanoic acid) and an acid catalyst (e.g., para-toluenesulfonic acid) are charged into a reaction vessel.
-
Initial Ester Addition : To facilitate the reaction and avoid the use of other solvents as water entrainers, a portion of the final product, alkylcarboxylic allyl ester (this compound), is added to the mixture at the start of the reaction.
-
Allyl Alcohol Addition : Allyl alcohol is added to the reaction mixture. The molar ratio of allyl alcohol to the carboxylic acid can range from 0.1:1 to 10:1, with a preferred range of 1:1 to 2:1.
-
Reaction Conditions : The mixture is heated to a temperature between 70-170°C to initiate the esterification.
-
Water Removal : The water produced during the reaction is continuously removed, typically by azeotropic distillation. The initial addition of the allyl ester helps in this process without requiring an additional solvent like hexane or toluene.
-
Monitoring and Completion : The reaction is monitored for the formation of the ester and the removal of water. Once the theoretical amount of water is collected, the reaction is considered complete.
-
Purification : The crude product is then purified, which may involve neutralization of the acid catalyst, washing, and distillation to obtain the pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications and Research Context
The primary application of this compound is in the flavor and fragrance industry due to its sweet, waxy, and fruity aroma profile. While direct applications in drug development for this compound are not extensively documented, the allyl functional group is of interest in medicinal chemistry. Natural and synthetic compounds containing allyl motifs have been investigated for a range of biological activities, including anticancer properties. However, research specifically detailing the signaling pathways or therapeutic mechanisms of this compound is limited. It is primarily considered a biochemical reagent for life science research.
Safety and Handling
This compound is classified as an irritant. It is important to adhere to safety protocols when handling this compound.
-
Hazard Classification : Irritating to eyes, respiratory system, and skin.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures :
-
Avoid breathing vapors, mist, or gas.
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Store in a cool, well-ventilated place, away from ignition sources.
-
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water and seek medical advice.
-
Skin Contact : Wash off with soap and plenty of water.
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion : Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.
-
This technical guide provides a summary of the core chemical and physical properties of this compound, a general synthesis protocol, and essential safety information relevant to a research and development audience.
References
The Elusive Presence of Allyl Nonanoate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl nonanoate, a fatty acid ester with potential applications in flavor, fragrance, and pharmaceuticals, remains an enigmatic compound within the botanical world. While its synthetic counterpart is utilized as a flavoring agent, definitive quantitative data on its natural occurrence in plants is scarce. This technical guide synthesizes the current understanding of this compound's potential presence in plants, focusing on the documented occurrence of its precursors, the general biosynthetic pathways for ester formation, and detailed experimental protocols for its detection and quantification. This document aims to provide a foundational resource for researchers investigating the natural sources and biosynthesis of this and other related esters.
Natural Occurrence: A Precursor-Based Approach
Direct evidence for the natural occurrence of this compound in specific plant species is not well-documented in current scientific literature. However, the presence of its biosynthetic precursors, allyl alcohol and nonanoic acid , has been reported in various plants. This suggests the potential for in-planta synthesis of this compound.
Table 1: Documented Occurrence of this compound Precursors in Plants
| Precursor | Chemical Formula | Plant Species | Tissue/Part | Reference(s) |
| Allyl Alcohol | C₃H₆O | Ananas comosus (Pineapple) | Fruit (as part of allyl hexanoate) | [1][2] |
| Nonanoic Acid | C₉H₁₈O₂ | Pelargonium spp. (Geranium) | General | [3][4] |
| Camellia sinensis (Tea) | General | [5] | ||
| Artemisia xerophytica | General |
Note: The presence of precursors does not definitively confirm the presence of this compound, but indicates the plant possesses the necessary building blocks for its synthesis.
Biosynthesis of Volatile Esters: A Proposed Pathway for this compound
The formation of volatile esters in plants is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate. Based on this well-established mechanism, a hypothetical biosynthetic pathway for this compound can be proposed.
The biosynthesis likely initiates from fatty acid metabolism, leading to the formation of nonanoyl-CoA. Concurrently, a separate pathway would generate allyl alcohol. The final step involves the condensation of these two precursors, catalyzed by a specific AAT.
Experimental Protocols for Detection and Quantification
The analysis of volatile esters like this compound from plant matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, sensitive, and solventless method for this purpose.
Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract volatile and semi-volatile compounds from the headspace of a plant sample.
Materials:
-
Fresh plant material (e.g., leaves, fruit pulp, flowers)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/stirrer or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial. For solid samples, it may be beneficial to gently crush or slice the material to increase the surface area and release of volatiles.
-
Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.
-
Equilibration: Place the vial in a controlled temperature environment (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace. Gentle agitation may be applied.
-
Extraction: Manually or automatically insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of the volatile analytes.
-
Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the extracted volatile compounds.
Typical GC-MS Parameters:
-
Injector Temperature: 250°C (or as appropriate for the SPME fiber)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for volatile analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 minutes.
-
Ramp: Increase at a rate of 5-10°C/min to 250-280°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound of known concentrations. An internal standard (a compound not naturally present in the sample) should be added to both the standards and the samples to correct for variations in extraction and injection.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an area ripe for investigation. While direct evidence is lacking, the presence of its precursors in several plant species provides a strong rationale for targeted analytical studies. The methodologies outlined in this guide offer a robust framework for researchers to explore the presence and concentration of this compound in a wide array of plant materials. Future research should focus on screening diverse plant species, particularly those known to produce other allyl esters or significant quantities of nonanoic acid. Furthermore, the identification and characterization of the specific alcohol acyltransferases responsible for the biosynthesis of such esters would provide valuable insights into the metabolic pathways governing the production of these and other important volatile compounds.
References
- 1. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 3. Pelargonic Acid | Organic Materials Review Institute [omri.org]
- 4. weedingtech.com [weedingtech.com]
- 5. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Allyl Nonanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate (CAS 7493-72-3) is a fatty acid ester known for its fruity, pineapple-like aroma, which has led to its use in the flavor and fragrance industry.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in product formulation, purification processes, and as a standard in analytical chemistry. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a workflow for this process.
Core Principles of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[4] This means that compounds with similar polarities tend to be soluble in one another. This compound, being an ester with a significant nonpolar alkyl chain (a C9 chain from nonanoic acid and a C3 allyl group), is classified as a nonpolar to slightly polar molecule. This structure dictates its high affinity for organic solvents and low affinity for polar solvents like water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, multiple sources consistently report that this compound is "soluble in alcohol" and "miscible with essential oils, perfume and flavor chemicals."[1] Miscibility implies that the substances form a homogeneous solution in all proportions. Based on its chemical structure and these qualitative descriptors, it can be inferred that this compound is highly soluble or miscible in common organic solvents.
The table below summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Polarity | Solubility of this compound |
| Water | H₂O | High | 0.0068 g/L (Predicted) |
| Methanol | CH₃OH | High | Miscible / Highly Soluble (Inferred) |
| Ethanol | C₂H₅OH | High | Miscible / Highly Soluble (Inferred) |
| Acetone | C₃H₆O | Medium | Miscible / Highly Soluble (Inferred) |
| Diethyl Ether | (C₂H₅)₂O | Low | Miscible / Highly Soluble (Inferred) |
| Chloroform | CHCl₃ | Low | Miscible / Highly Soluble (Inferred) |
| Toluene | C₇H₈ | Low | Miscible / Highly Soluble (Inferred) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a liquid compound like this compound in an organic solvent. The shake-flask method is a widely accepted and robust technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Glass vials or flasks with airtight seals
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a visible excess of the solute is necessary to ensure that a saturated solution is formed.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved this compound settle.
-
To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.
-
Record the weight of the collected filtrate.
-
Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Data Reporting:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic Profile of Allyl Nonanoate: A Technical Guide
Introduction
Allyl nonanoate (CH₂(CH₂)₇COOCH₂CH=CH₂) is a fatty acid ester known for its fruity, waxy, and pineapple-like aroma, leading to its use in the flavor and fragrance industry. As with any chemical entity in research and development, particularly in fields like drug development where purity and structural confirmation are paramount, a thorough understanding of its spectroscopic properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic data and experimental methodologies for this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.92 | ddt | 1H | 17.2, 10.5, 5.7 | -CH=CH₂ |
| 5.30 | dq | 1H | 17.2, 1.5 | =CH₂ (trans) |
| 5.22 | dq | 1H | 10.5, 1.4 | =CH₂ (cis) |
| 4.57 | dt | 2H | 5.7, 1.5 | -OCH₂- |
| 2.31 | t | 2H | 7.5 | -C(=O)CH₂- |
| 1.63 | p | 2H | 7.4 | -C(=O)CH₂CH₂- |
| 1.28 | m | 10H | - | -(CH₂)₅- |
| 0.88 | t | 3H | 7.0 | -CH₃ |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | C=O |
| 132.3 | -CH= |
| 118.2 | =CH₂ |
| 65.0 | -OCH₂- |
| 34.4 | -C(=O)CH₂- |
| 31.8 | -(CH₂)ₓ- |
| 29.2 | -(CH₂)ₓ- |
| 29.1 | -(CH₂)ₓ- |
| 25.0 | -C(=O)CH₂CH₂- |
| 22.6 | -CH₂CH₃ |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 | Strong | C-H stretch (alkane) |
| 1745 | Strong | C=O stretch (ester) |
| 1647 | Medium | C=C stretch (alkene) |
| 1160 | Strong | C-O stretch (ester) |
| 985, 920 | Medium | =C-H bend (alkene) |
Mass Spectrometry (MS)
The following data is based on the electron ionization (EI) mass spectrum available from the NIST database.[2]
| m/z | Relative Intensity | Assignment |
| 41 | 100% | [C₃H₅]⁺ (Allyl cation) |
| 55 | 60% | [C₄H₇]⁺ |
| 69 | 30% | [C₅H₉]⁺ |
| 83 | 25% | [C₆H₁₁]⁺ |
| 198 | <5% | [M]⁺ (Molecular ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that are standard for the analysis of liquid esters like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for non-polar organic compounds.[3]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Acquisition Time: Approximately 2-4 seconds.[3]
-
Spectral Width: A sweep width of approximately 12-16 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2 seconds is a common starting point.
-
Spectral Width: A sweep width of approximately 220-240 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of liquid this compound onto the surface of one salt plate.[4]
-
Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Instrumental Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 400.
-
References
Synthesis of Allyl Nonanoate from Nonanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl nonanoate from nonanoic acid. It covers the fundamental principles of the reaction, detailed experimental protocols for both classical and enzymatic approaches, and essential data on the physical, chemical, and safety properties of the involved substances. This document is intended to serve as a practical resource for chemists and researchers in academic and industrial settings.
Introduction
This compound is a fatty acid ester with applications in the flavor and fragrance industry, valued for its fruity, pineapple-like aroma. It is synthesized through the esterification of nonanoic acid with allyl alcohol. This guide details two primary synthetic routes: the acid-catalyzed Fischer esterification and a lipase-catalyzed "green" alternative.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and hazards of all reactants, catalysts, and products is crucial for safe and effective synthesis.
Physicochemical Data
The following table summarizes key physicochemical properties of the compounds involved in the synthesis of this compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | 254-255 | 0.906 | Nearly insoluble[1][2][3][4][5] |
| Allyl Alcohol | C₃H₆O | 58.08 | 96-98 | 0.854 | Miscible |
| This compound | C₁₂H₂₂O₂ | 198.31 | 151 (at 50 mmHg) | 0.878 | Insoluble |
| Sulfuric Acid | H₂SO₄ | 98.08 | 290 | 1.84 | Miscible (exothermic) |
Safety Information
Safe handling of all chemicals is paramount. The following table outlines the primary hazards associated with the key substances. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.
| Compound | Primary Hazards | First Aid Measures |
| Nonanoic Acid | Causes skin and serious eye irritation. May cause an allergic skin reaction. | In case of contact, flush skin or eyes with copious amounts of water. Seek medical attention if irritation persists. |
| Allyl Alcohol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation. | In case of exposure, move to fresh air. Immediately flush skin or eyes with water for at least 15 minutes. Seek immediate medical attention. |
| Sulfuric Acid | Causes severe skin burns and eye damage. May be corrosive to metals. | In case of contact, immediately flush affected area with large amounts of water for at least 30 minutes and seek immediate medical attention. Do not induce vomiting if ingested. |
Synthetic Methodologies
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible, and therefore, measures are typically taken to drive the equilibrium towards the product side.
The reaction proceeds via the protonation of the carbonyl oxygen of nonanoic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of allyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Pathway.
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Nonanoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine nonanoic acid and allyl alcohol. A molar ratio of allyl alcohol to nonanoic acid of 1.5:1 to 2:1 is recommended to shift the equilibrium towards the product.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with stirring. The amount of catalyst is typically 1-2% by weight of the nonanoic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-120°C) with continuous stirring. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
Water (to remove the excess allyl alcohol and some of the acid).
-
Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and unreacted nonanoic acid). Be cautious as CO₂ gas will be evolved.
-
Saturated brine solution (to reduce the solubility of organic material in the aqueous layer).
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Lipase-Catalyzed Synthesis
Enzymatic synthesis offers a "green" and highly selective alternative to traditional chemical methods, operating under milder reaction conditions and often minimizing byproduct formation.
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments. However, in non-aqueous or micro-aqueous media, they can effectively catalyze the reverse reaction: esterification. The enzyme provides an active site that brings the nonanoic acid and allyl alcohol into close proximity and facilitates the ester bond formation. Immobilized lipases are often used to simplify catalyst recovery and reuse.
Caption: Lipase-Catalyzed Synthesis Workflow.
This protocol is a representative procedure for the lipase-catalyzed synthesis of this compound, adapted from protocols for similar esters.
Materials:
-
Nonanoic acid
-
Allyl alcohol
-
Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)
-
An appropriate organic solvent (e.g., hexane, optional for solvent-free systems)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a sealed flask, combine nonanoic acid and allyl alcohol, typically in a 1:1 to 1:1.5 molar ratio. A solvent-free system is often preferred for green chemistry principles, but a non-polar solvent like hexane can be used.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total reactants.
-
Reaction Conditions: Incubate the mixture in a shaking incubator or a stirred reactor at a controlled temperature, typically between 40-60°C. The reaction time can vary from several hours to over 24 hours to reach high conversion. The removal of water, for instance by the addition of molecular sieves, can improve the yield.
-
Enzyme Recovery: After the reaction, the immobilized lipase can be recovered by simple filtration for potential reuse.
-
Purification: The product can be purified from the unreacted starting materials by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields can vary significantly based on the specific conditions and scale of the reaction.
| Parameter | Fischer Esterification | Lipase-Catalyzed Synthesis |
| Catalyst | Concentrated H₂SO₄ | Immobilized Lipase (e.g., Novozym® 435) |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 2:1 | 1:1 to 1.5:1 |
| Temperature | 100-120°C (Reflux) | 40-60°C |
| Reaction Time | 2-4 hours | 12-48 hours |
| Typical Yield | 70-90% (with optimization) | 60-85% (with optimization) |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a multiplet for the vinyl protons of the allyl group (~5.1-6.0 ppm), a doublet for the methylene protons adjacent to the double bond (~4.5 ppm), a triplet for the methylene protons adjacent to the carbonyl group (~2.3 ppm), a multiplet for the central methylene groups of the nonanoate chain (~1.2-1.6 ppm), and a triplet for the terminal methyl group (~0.9 ppm).
-
¹³C NMR: Expected signals would include a peak for the carbonyl carbon (~173 ppm), peaks for the vinyl carbons (~118 and ~132 ppm), a peak for the methylene carbon of the allyl group attached to the oxygen (~65 ppm), and a series of peaks for the carbons of the nonanoate chain.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1740 cm⁻¹. The spectrum would also show C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight (198.31 g/mol ).
Conclusion
The synthesis of this compound from nonanoic acid can be effectively achieved through both traditional Fischer esterification and modern enzymatic methods. Fischer esterification offers a well-established and relatively rapid route, while lipase-catalyzed synthesis provides a more environmentally friendly alternative with high selectivity. The choice of method will depend on the specific requirements of the application, including considerations of cost, scale, and environmental impact. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of pure product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound.
References
A Comprehensive Guide to the Alternative Chemical Names of Allyl Pelargonate
For researchers, scientists, and professionals engaged in drug development and chemical analysis, a precise understanding of chemical nomenclature is paramount. Allyl pelargonate, a fragrance and flavoring agent, is known by a variety of synonyms and systematic names across different chemical databases and publications. This technical guide provides an in-depth summary of its alternative chemical names to ensure accurate identification and referencing in experimental and developmental work.
Systematic and Common Names
The nomenclature of a chemical compound is often multifaceted, drawing from systematic naming conventions like those established by the International Union of Pure and Applied Chemistry (IUPAC), as well as common or trivial names that have historical origins. Allyl pelargonate's array of names stems from the two constituent parts of the ester: the allyl group derived from allyl alcohol and the nonanoate (or pelargonate) group derived from nonanoic acid (also known as pelargonic acid).[1]
The most widely accepted and systematic name for this compound is prop-2-en-1-yl nonanoate , as designated by IUPAC.[2] However, the synonym Allyl nonanoate is frequently used in commercial and scientific contexts.[3][4][5] The term "pelargonate" is a common name for the nonanoate functional group, leading to the widely recognized name Allyl pelargonate.
Below is a structured table summarizing the various alternative chemical names for Allyl pelargonate, providing a clear reference for its identification.
| Name Type | Alternative Chemical Name | Source/Reference |
| IUPAC Name | prop-2-en-1-yl nonanoate | FooDB |
| Common Synonym | This compound | MedChemExpress, NIST WebBook, CAS Common Chemistry, The Good Scents Company, CymitQuimica, US EPA |
| Common Synonym | Allyl pelargonate | NIST WebBook, CAS Common Chemistry, FooDB, The Good Scents Company, CymitQuimica |
| Systematic Name | Nonanoic acid, 2-propen-1-yl ester | CAS Common Chemistry, US EPA |
| Systematic Name | Nonanoic acid, 2-propenyl ester | NIST WebBook, CAS Common Chemistry |
| Systematic Name | Nonanoic acid, allyl ester | NIST WebBook, CAS Common Chemistry |
| Systematic Name | Allyl n-nonanoate | NIST WebBook, FooDB |
| Systematic Name | allyl nonan-1-oate | NIST WebBook, FooDB |
| Other Name | Pelargonic acid allyl ester | MedChemExpress, CymitQuimica |
| Other Name | 2-Propenyl nonanoate | FooDB |
| Other Name | 2-Propenyl pelargonate | FooDB |
| Other Name | Allyl nonylate | FooDB |
| CAS Registry Number | 7493-72-3 | NIST WebBook, CAS Common Chemistry, CymitQuimica, US EPA |
Logical Relationship of Nomenclature
The various names for Allyl pelargonate can be understood through the relationship between the common and systematic naming of its constituent acid. This relationship is visualized in the following diagram.
This guide provides a clear and detailed overview of the alternative chemical names for Allyl pelargonate, facilitating accurate communication and information retrieval for scientific and research professionals. The organized presentation of this data is intended to serve as a quick and reliable reference for experimental design, data analysis, and regulatory documentation.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Allyl Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate, a fatty acid ester, finds applications in various industries, including as a flavoring and fragrance agent. For its use in formulations, particularly in the pharmaceutical and food industries, a thorough understanding of its thermal stability and degradation profile is crucial. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of esters like this compound and discusses its likely degradation pathways.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. While a specific decomposition temperature is not documented, other parameters such as flash point and boiling point provide initial indications of its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Boiling Point | 151 °C @ 50 mmHg | [2] |
| Flash Point | 87 - 88.89 °C | [2][3] |
| Density | 0.878 - 0.88 g/cm³ @ 25 °C |
Table 1: Physicochemical Properties of this compound
Thermal Stability Analysis: Experimental Protocols
The thermal stability of a compound like this compound is typically investigated using a combination of thermoanalytical techniques.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a substance.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, at a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that encompasses expected transitions.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset and area provide information about the transition temperature and enthalpy.
Degradation Profile Analysis
To identify the products formed during thermal decomposition, pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is the method of choice.
Experimental Protocol:
-
Sample Introduction: A small amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.
-
Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (determined by TGA) in an inert atmosphere.
-
Separation: The volatile degradation products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Identification: The separated compounds are then introduced into the mass spectrometer, which provides mass spectra that can be used to identify the individual degradation products by comparison with spectral libraries.
Predicted Thermal Degradation Pathway
The thermal decomposition of allylic esters is generally understood to proceed through a concerted, non-ionic, six-membered cyclic transition state, a process known as a retro-ene reaction. For this compound, this would involve the transfer of a hydrogen atom from the nonanoate chain to the ester oxygen, leading to the formation of nonanoic acid and allene (propadiene).
Caption: Predicted degradation pathway of this compound via a retro-ene reaction.
Logical Workflow for Thermal Stability Assessment
The systematic investigation of the thermal stability and degradation of a compound like this compound follows a logical progression of experiments.
Caption: Logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
While specific experimental data for this compound remains to be published, a robust framework for its thermal stability and degradation analysis can be established based on standard thermoanalytical techniques and known chemical principles for analogous esters. The primary decomposition pathway is anticipated to be a retro-ene reaction, yielding nonanoic acid and allene. For definitive characterization, the experimental protocols outlined in this guide should be performed. Such data is critical for ensuring the safe and effective use of this compound in various applications, particularly in the development of pharmaceuticals and other formulated products.
References
Allyl Nonanoate: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate (CAS No. 7493-72-3) is an ester characterized by its fruity aroma, leading to its use in the flavor and fragrance industry. As with any chemical compound intended for use in consumer products or as a potential component in pharmaceutical formulations, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides an in-depth overview of the available toxicological data for this compound, including summaries of key studies, detailed experimental protocols, and an analysis of its metabolic fate. It is important to note that while direct toxicological data for this compound is limited in some areas, a category approach, utilizing data from structurally similar allyl esters, is employed to provide a comprehensive safety assessment. This practice, known as read-across, is a scientifically accepted method for predicting the toxicity of untested chemicals.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For this compound, the acute toxicity has been evaluated via oral, dermal, and inhalation routes, primarily through data from analogous compounds.
Data Summary
| Endpoint | Species | Route | Value | Classification | Reference Analogue(s) |
| Oral LD50 | Rat | Oral | 500 mg/kg bw | Harmful if swallowed | Allyl heptanoate |
| Dermal LD50 | Rabbit | Dermal | 810 mg/kg bw | Toxic in contact with skin | Allyl heptanoate |
| Inhalation LC50 | - | Inhalation | Data not available | - | - |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.
Based on the available data for structural analogues like allyl heptanoate, this compound is expected to be harmful if swallowed and toxic in contact with skin.[1]
Experimental Protocols
The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The following are summaries of the protocols typically followed.
-
Principle: This method involves the administration of the test substance in a single dose to a group of animals. The dose is selected from a series of fixed dose levels. The test aims to identify a dose that causes evident toxicity but no mortality.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure: A single animal is dosed at a specific level. Depending on the outcome, additional animals are dosed at higher or lower fixed dose levels. Observations for signs of toxicity are made systematically at 1, 2, 4, and 6 hours after dosing and then daily for 14 days.
-
Endpoint: The test allows for the determination of the dose at which toxicity is observed and can be used to estimate the LD50 value.
-
Principle: This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.
-
Test Animals: The albino rabbit is the preferred species.
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours. Observations for signs of toxicity are made for at least 14 days.
-
Endpoint: The dermal LD50 is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.
Irritation and Sensitization
Skin Irritation
This compound is classified as causing skin irritation.[2]
| Endpoint | Species | Result | Classification |
| Skin Irritation | Rabbit | Irritating | Causes skin irritation |
-
Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][4]
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours. Skin reactions, such as erythema (redness) and edema (swelling), are evaluated at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Eye Irritation
This compound is classified as causing serious eye irritation.
| Endpoint | Species | Result | Classification |
| Eye Irritation | Rabbit | Causes serious eye irritation | Causes serious eye irritation |
-
Principle: This test is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Test Animals: Healthy adult albino rabbits are used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.
-
Endpoint: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva. The substance is classified based on the severity and reversibility of these effects.
Skin Sensitization
This compound is not classified as a skin sensitizer.
| Endpoint | Species | Result | Classification |
| Skin Sensitization | Guinea Pig | Not a sensitizer | Not classified |
-
Principle: This guideline provides methods to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis). The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Buehler Test.
-
Test Animals: Guinea pigs are used.
-
Procedure (GPMT): This method involves an induction phase where the test substance is administered both intradermally (with an adjuvant to enhance the immune response) and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site.
-
Procedure (Buehler Test): This is a non-adjuvant test where induction is achieved through repeated topical applications of the test substance. The challenge phase is similar to the GPMT.
-
Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.
Genotoxicity
Data Summary
| Test | System | Metabolic Activation | Result |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | With and without | Negative |
| In Vitro Chromosome Aberration | Mammalian cells | With and without | Negative |
| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |
Based on data from structurally similar allyl esters.
Experimental Protocols
-
Principle: This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. The number of revertant colonies is counted and compared to the control.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
-
Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Procedure: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase, allowing for the visualization of chromosomes. The chromosomes are then examined microscopically for structural aberrations.
-
Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of animals, usually rodents.
-
Procedure: Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points after exposure, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Endpoint: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure. For allyl esters, a key consideration is their potential for hepatotoxicity.
Data Summary
Due to a lack of direct data for this compound, the following information is based on a category approach using data from other allyl esters.
| Study Duration | Species | Route | NOAEL | Target Organ(s) |
| 90-day | Rat | Oral | - | Liver |
NOAEL: No Observed Adverse Effect Level. Data for specific NOAEL is not available for this compound, but the liver is the primary target organ for toxicity for this class of compounds.
Experimental Protocol: OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents)
-
Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.
-
Test Animals: The rat is the preferred species.
-
Procedure: The test substance is administered daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only. Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, detailed hematology, clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.
-
Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
Metabolism and Mechanism of Toxicity
The toxicity of allyl esters, including this compound, is primarily attributed to their metabolic pathway.
Signaling Pathway
References
Methodological & Application
Application Note: Quantification of Allyl Nonanoate in Food Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of allyl nonanoate, a synthetic flavoring agent, in various food matrices. The described protocol utilizes a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method provides excellent selectivity and sensitivity for the detection and quantification of this compound, making it suitable for quality control in the food industry and for monitoring compliance with food additive regulations. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Introduction
This compound is a flavoring substance with a fruity, pineapple-like aroma and taste, used in a variety of food products such as beverages, baked goods, and confectioneries. Accurate quantification of this compound in complex food matrices is essential to ensure product consistency and to comply with regulatory limits. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds in food due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in food samples using HS-SPME-GC-MS.
Principle
The method is based on the extraction of volatile and semi-volatile compounds from a food sample using headspace solid-phase microextraction (HS-SPME). In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample.[2] The analytes partition between the sample matrix, the headspace, and the fiber coating. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer.
Experimental
Reagents and Materials
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., Ethyl Decanoate)
-
Methanol, HPLC grade
-
Sodium chloride, analytical grade
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler with SPME capabilities was used.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Splitless mode, 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 157
-
Qualifier Ions for this compound: m/z 41, 70
-
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.1 to 10 µg/mL.
-
Internal Standard Solution (10 µg/mL): Prepare a stock solution of the internal standard (e.g., ethyl decanoate) in methanol.
Sample Preparation (HS-SPME)
-
Liquid Samples (e.g., Beverages):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial.
-
Spike with 50 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
-
Solid/Semi-Solid Samples (e.g., Yogurt, Baked Goods):
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride.
-
Spike with 50 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
GC-MS Analysis
-
Place the prepared vials in the autosampler tray.
-
Set the HS-SPME parameters:
-
Incubation Temperature: 60 °C
-
Incubation Time: 15 min
-
Extraction Time: 30 min
-
Desorption Time: 5 min in the GC injector.
-
-
Start the GC-MS analysis sequence.
Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of the quantifier and qualifier ions.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standard solutions.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (at 1 µg/mL) | 92 - 105% |
| Precision (RSD%) | < 10% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in food.
Conclusion
The described HS-SPME-GC-MS method is a reliable and sensitive approach for the quantification of this compound in various food matrices. The simple sample preparation and high selectivity of the method make it suitable for routine analysis in quality control and food safety laboratories.
References
Application Note: HPLC Analysis for the Determination of Allyl Nonanoate Purity
Abstract
This application note presents a detailed protocol for the determination of purity for allyl nonanoate using High-Performance Liquid Chromatography (HPLC). This compound, a fatty acid ester, is widely utilized as a fragrance and flavoring agent.[1][2] Ensuring its purity is critical for product quality and safety, with particular attention to potential impurities such as free allyl alcohol.[3] This document provides a comprehensive reversed-phase HPLC (RP-HPLC) method suitable for quality control laboratories in the pharmaceutical, food, and cosmetic industries. The described methodology offers a reliable approach for quantifying this compound and its related substances.
Introduction
This compound (also known as allyl pelargonate) is the ester of allyl alcohol and nonanoic acid.[4][5] It is characterized as a colorless liquid and is valued for its fruity, waxy aroma. As with many active pharmaceutical ingredients (APIs) and excipients, as well as components in food and cosmetics, the presence of impurities can significantly impact efficacy, safety, and organoleptic properties. Regulatory guidelines necessitate robust analytical methods for the accurate quantification of these impurities.
While gas chromatography (GC) is frequently employed for the analysis of volatile esters like this compound, HPLC offers a powerful alternative, particularly for non-volatile impurities or when GC is not available. This application note details a reversed-phase HPLC method developed for the purity assessment of this compound.
Experimental Protocol
A detailed workflow for the HPLC analysis of this compound purity is provided below.
Caption: Workflow for HPLC purity analysis of this compound.
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or suitable solvent-resistant membrane)
-
This compound reference standard (>99% purity)
-
Allyl alcohol (potential impurity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q®)
-
Methanol (HPLC grade, for cleaning)
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 70% Acetonitrile, 30% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 15 minutes |
Note: this compound lacks a strong UV chromophore. Detection is performed at a low wavelength (210 nm) to capture the absorbance of the ester carbonyl group. The mobile phase composition may require optimization depending on the specific column and instrument used.
-
Diluent: Acetonitrile/Water (70:30, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Results and Data Presentation
The purity of the this compound sample is determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. A well-resolved peak for this compound should be observed, with any impurities appearing as separate, smaller peaks.
Before sample analysis, the performance of the HPLC system should be verified by making five replicate injections of the Working Standard Solution. The system suitability parameters should meet the criteria listed in the table below to ensure the validity of the analytical results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
The following table presents example data from the analysis of three different batches of this compound.
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) | Impurity (Allyl Alcohol) RT (min) | Impurity (Allyl Alcohol) % Area |
| Batch A | 7.82 | 18543210 | 99.81 | 2.54 | 0.08 |
| Batch B | 7.81 | 19234567 | 99.75 | 2.55 | 0.12 |
| Batch C | 7.83 | 18987654 | 99.85 | 2.54 | 0.06 |
Discussion
The developed RP-HPLC method demonstrates good separation of this compound from potential impurities like allyl alcohol. The isocratic mobile phase of 70% acetonitrile provides a reasonable retention time for the main analyte while allowing for the earlier elution of more polar impurities. The use of a C18 column is well-suited for the hydrophobic nature of this long-chain fatty acid ester.
The purity results from the three hypothetical batches show values greater than 99.7%, with the primary specified impurity, allyl alcohol, well below the 0.1% threshold mentioned in IFRA specifications. The method's system suitability parameters confirm its precision and robustness for routine quality control analysis.
Conclusion
This application note describes a simple, precise, and reliable RP-HPLC method for determining the purity of this compound. The protocol is straightforward, utilizing a common C18 column and isocratic elution, making it easily transferable between laboratories. This method is suitable for quality control in research, development, and manufacturing environments to ensure the identity and purity of this compound.
References
Application Note: Headspace Analysis of Volatile Allyl Nonanoate
Introduction
Allyl nonanoate is a volatile ester known for its fruity, pineapple-like aroma, making it a significant compound in the flavor and fragrance industry. Its volatility also makes it a target for analysis in various food and beverage products where it may be present as a natural flavor component or an additive. Static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is a robust and sensitive technique for the analysis of such volatile compounds. This method allows for the determination of volatile analytes in complex matrices without the need for extensive sample preparation, by analyzing the vapor phase in equilibrium with the sample. This application note provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using static headspace GC-MS.
Data Presentation
The following table summarizes representative quantitative data for the analysis of a medium-chain fatty acid ester, which is structurally similar to this compound, using the described HS-GC-MS method. This data is intended to be illustrative of the expected performance of the method for compounds in this class.
| Parameter | Value |
| Compound | This compound (and similar C9 esters) |
| Retention Time (RT) | Approximately 12.5 - 14.5 min |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantitation (LOQ) | 0.03 µg/L |
| Linearity (R²) | > 0.995 |
| Precision (%RSD, n=6) | < 10% |
| Recovery (%) | 90 - 110% |
Experimental Protocols
1. Sample Preparation
The sample preparation protocol is designed to be simple and reproducible for the analysis of this compound in a liquid matrix, such as a beverage or a flavor solution.
-
Materials:
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Micropipettes and tips
-
Analytical balance
-
Sodium chloride (NaCl), analytical grade
-
Milli-Q or deionized water
-
Internal standard (e.g., ethyl heptanoate) solution (10 mg/L in ethanol)
-
-
Procedure:
-
Accurately weigh 1.0 g of the liquid sample into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile nonpolar compounds into the headspace.[1]
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
Gently swirl the vial to mix the contents.
-
2. Static Headspace Autosampler Conditions
The following parameters are recommended for the static headspace autosampler.
| Parameter | Setting |
| Incubation Temperature | 80 °C |
| Incubation Time | 20 minutes |
| Agitation | On (medium speed) |
| Syringe Temperature | 90 °C |
| Injection Volume | 1 mL |
| Injection Mode | Split (10:1 ratio) |
| Transfer Line Temperature | 110 °C |
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS parameters are optimized for the separation and detection of this compound.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | m/z 41, 55, 69, 83, 97 (quantifier), 111 |
Mandatory Visualization
References
Application Notes and Protocols for the Encapsulation of Allyl Nonanoate in Flavor Technologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl nonanoate in flavor encapsulation technologies. Detailed protocols for common encapsulation methods are provided to guide researchers in the effective protection and controlled release of this important flavor compound.
Introduction to this compound and Flavor Encapsulation
This compound is a fatty acid ester recognized for its waxy and fruity aroma and taste, making it a valuable component in the flavor and fragrance industry[1]. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, permitting its use as a flavoring agent in food products[2]. However, like many volatile flavor compounds, this compound is susceptible to degradation and premature release during food processing and storage due to factors such as heat, oxidation, and hydrolysis[3][4].
Flavor encapsulation technologies offer a solution to these challenges by entrapping the flavor compound within a protective matrix or shell. This process can:
-
Enhance Stability: Protect this compound from degradation, thereby extending the shelf-life of the flavor.
-
Control Release: Modulate the release of the flavor under specific conditions, such as during chewing or in response to changes in temperature or pH.
-
Improve Handling: Convert the liquid flavor into a solid, free-flowing powder, facilitating its incorporation into dry food formulations.
This document outlines three primary encapsulation techniques applicable to this compound: spray-drying, complex coacervation, and extrusion.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for selecting the appropriate encapsulation technique and optimizing process parameters.
| Property | Value | Reference |
| Chemical Formula | C12H22O2 | |
| Molar Mass | 198.30 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Waxy, fruity, pineapple-like | [1] |
| Boiling Point | 230 °C | |
| Flash Point | 88.89 °C | |
| Solubility | Insoluble in water, soluble in alcohol | |
| LogP (o/w) | 4.656 (estimated) |
Encapsulation Technologies and Protocols
The selection of an encapsulation technology depends on the desired particle size, release characteristics, and the nature of the food matrix into which the encapsulated flavor will be incorporated.
Spray-Drying
Spray-drying is a widely used and cost-effective method for encapsulating flavors. It involves atomizing an emulsion containing the flavor and a carrier material into a hot air stream, which rapidly evaporates the water and forms solid microcapsules.
Workflow for Spray-Drying Encapsulation of this compound:
Figure 1: General workflow for the spray-drying encapsulation of this compound.
Experimental Protocol: Spray-Drying of this compound
-
Preparation of the Wall Material Solution:
-
Dissolve the chosen wall material (e.g., a blend of maltodextrin and gum arabic in a 3:1 ratio) in deionized water at 40-50°C with continuous stirring to achieve a concentration of 20-40% (w/v).
-
Allow the solution to hydrate for at least 2 hours, or overnight, to ensure complete dissolution.
-
-
Emulsion Formation:
-
Add an emulsifier (e.g., Tween 80 at 1% of the oil weight) to the wall material solution and mix thoroughly.
-
Gradually add this compound (core material) to the wall material solution to achieve a desired core loading (e.g., 10-25% of the total solids).
-
Homogenize the mixture using a high-shear mixer (e.g., at 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.
-
-
Spray-Drying:
-
Set the spray-dryer parameters. Typical conditions are:
-
Inlet air temperature: 160-200°C
-
Outlet air temperature: 80-100°C
-
Feed flow rate: 5-15 mL/min
-
Atomizer speed/pressure: Dependent on the equipment.
-
-
Feed the emulsion into the spray-dryer.
-
Collect the resulting powder from the cyclone and collection vessel.
-
-
Post-Processing and Storage:
-
Allow the powder to cool to room temperature.
-
Store the encapsulated this compound in an airtight, light-protected container at room temperature.
-
Table 1: Example Quantitative Data for Spray-Dried Flavor Esters (Adaptable for this compound)
| Parameter | Wall Material | Core Loading (%) | Inlet Temp (°C) | Encapsulation Efficiency (%) | Reference |
| Ethyl Hexanoate | Maltodextrin/Gum Arabic | 20 | 180 | 85-95 | (Adapted from literature) |
| Linalyl Acetate | Modified Starch | 15 | 170 | 80-90 | (Adapted from literature) |
| This compound | Maltodextrin/Whey Protein | 10-25 | 160-200 | Expected: 80-95 | (Hypothetical) |
Complex Coacervation
Complex coacervation is a phase separation phenomenon involving the interaction of two oppositely charged polymers in a solution, typically a protein and a polysaccharide. This technique forms a polymer-rich coacervate phase that can encapsulate an oil-soluble core material.
Workflow for Complex Coacervation of this compound:
Figure 2: General workflow for the complex coacervation of this compound.
Experimental Protocol: Complex Coacervation of this compound
-
Preparation of Polymer Solutions:
-
Prepare a 2% (w/v) solution of gelatin (Type A) in deionized water at 40-50°C.
-
Prepare a 2% (w/v) solution of gum arabic in deionized water at room temperature.
-
-
Emulsification:
-
Add this compound to the gelatin solution to achieve a 1:1 ratio of core to wall material.
-
Homogenize the mixture at high speed to form fine oil droplets.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion with continuous stirring.
-
Adjust the pH of the mixture to 4.0-4.5 using a dilute acid (e.g., 0.1 M HCl) to induce the interaction between the gelatin and gum arabic, leading to the formation of the coacervate.
-
-
Deposition and Gelation:
-
Continue stirring and slowly cool the mixture to 5-10°C in an ice bath to allow the coacervate to deposit around the oil droplets and form a gelled shell.
-
-
Hardening and Collection:
-
Add a cross-linking agent, such as 25% glutaraldehyde solution (a small amount, e.g., 0.1% of the total wall material), and stir for several hours to harden the microcapsule walls.
-
Separate the microcapsules by centrifugation or filtration.
-
Wash the microcapsules with deionized water to remove any unreacted materials.
-
Dry the microcapsules, typically by freeze-drying, to obtain a stable powder.
-
Table 2: Example Quantitative Data for Complex Coacervation of Flavor Oils (Adaptable for this compound)
| Parameter | Wall Materials | Core:Wall Ratio | pH for Coacervation | Encapsulation Efficiency (%) | Reference |
| Orange Oil | Gelatin/Gum Arabic | 1:1 | 4.0 | >90 | (Adapted from literature) |
| Peppermint Oil | Whey Protein/Pectin | 1:2 | 3.5 | 85-95 | (Adapted from literature) |
| This compound | Gelatin/Sodium Alginate | 1:1 | 3.8-4.2 | Expected: >90 | (Hypothetical) |
Extrusion
Extrusion involves forcing a molten or semi-solid mixture of the flavor and carrier material through a die. The resulting extrudate is then cut into pellets and cooled. This method is suitable for creating larger, glassy particles with excellent flavor retention.
Workflow for Extrusion Encapsulation of this compound:
Figure 3: General workflow for the extrusion encapsulation of this compound.
Experimental Protocol: Extrusion of this compound
-
Preparation of the Premix:
-
Combine the glassy matrix-forming materials, such as sucrose, maltodextrin, and modified starch, in a high-speed blender.
-
Slowly add this compound to the dry mix while blending to ensure even distribution.
-
Add a small amount of a plasticizer, typically water (5-10%), to form a cohesive, dough-like mass.
-
-
Extrusion:
-
Set the parameters of a twin-screw extruder. Typical conditions include:
-
Barrel temperature profile: Gradually increasing from 60°C to 120°C.
-
Screw speed: 100-300 rpm.
-
Die diameter: 0.5-2 mm.
-
-
Feed the premix into the extruder.
-
-
Cutting and Cooling:
-
As the molten extrudate exits the die, cut it into pellets of the desired size using a rotating knife.
-
Immediately cool the pellets on a cooling belt or in a cooling chamber to solidify the glassy matrix.
-
-
Sizing and Storage:
-
If necessary, sieve the cooled pellets to obtain a uniform particle size.
-
Store the encapsulated flavor in a low-humidity environment to prevent stickiness and maintain the glassy state.
-
Table 3: Example Quantitative Data for Extruded Flavors (Adaptable for this compound)
| Parameter | Wall Material | Core Loading (%) | Extrusion Temp (°C) | Flavor Retention (%) | Reference |
| Lemon Oil | Sucrose/Maltodextrin | 10 | 110 | >95 | (Adapted from literature) |
| Menthol | Modified Starch | 15 | 120 | >90 | (Adapted from literature) |
| This compound | Sucrose/Maltodextrin/Starch | 5-15 | 100-130 | Expected: >90 | (Hypothetical) |
Characterization of Encapsulated this compound
To evaluate the effectiveness of the encapsulation process, several analytical techniques should be employed.
Experimental Protocols for Characterization
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is the percentage of the initial amount of this compound that is successfully entrapped within the microcapsules.
-
Total Oil Analysis:
-
Accurately weigh a known amount of the encapsulated powder (e.g., 1 g).
-
Disperse the powder in a known volume of water to dissolve the wall material.
-
Perform a liquid-liquid extraction of the aqueous dispersion using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the total amount of this compound.
-
-
Surface Oil Analysis:
-
Accurately weigh a known amount of the encapsulated powder.
-
Wash the powder with a known volume of a solvent in which the wall material is insoluble but the this compound is soluble (e.g., hexane) for a short period (e.g., 1 minute).
-
Analyze the solvent wash by GC-MS to quantify the amount of unencapsulated this compound on the surface.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total Oil - Surface Oil) / Total Oil] x 100
-
GC-MS Method for this compound Quantification:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Injector and Detector Temperatures: 250°C.
-
Quantification: Use an internal standard (e.g., methyl decanoate) and a calibration curve prepared with known concentrations of this compound.
Release Kinetics
The release profile of this compound from the microcapsules can be studied under various conditions (e.g., in aqueous solution, at different temperatures, or in a simulated food matrix).
-
Sample Preparation: Disperse a known amount of the encapsulated powder in the release medium.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium.
-
Analysis: Extract the released this compound from the aliquots and quantify using the GC-MS method described above.
-
Data Analysis: Plot the cumulative percentage of released this compound against time to determine the release kinetics.
Stability of this compound
Allyl esters can be susceptible to hydrolysis, particularly under acidic or basic conditions, and thermal degradation at high temperatures. The encapsulation process should be designed to minimize exposure to harsh conditions.
-
Hydrolytic Stability: this compound is an ester and can undergo hydrolysis to form allyl alcohol and nonanoic acid. This reaction is catalyzed by acids and bases. Encapsulation within a pH-neutral matrix can enhance its stability.
-
Thermal Stability: While this compound has a relatively high boiling point, prolonged exposure to the high temperatures used in some food processing methods (e.g., baking, extrusion) can lead to degradation. Encapsulation provides a degree of thermal protection.
Conclusion
The encapsulation of this compound using technologies such as spray-drying, complex coacervation, and extrusion offers a robust solution for enhancing its stability and controlling its release in various food and pharmaceutical applications. The choice of encapsulation method and wall materials should be tailored to the specific product requirements. The protocols and characterization methods outlined in these application notes provide a framework for the successful development of encapsulated this compound products. Further optimization of process parameters will be necessary to achieve the desired performance characteristics for specific applications.
References
Application of Allyl Nonanoate in the Creation of Pineapple Flavor Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing allyl nonanoate in the formulation of pineapple flavor standards. This document is intended to guide researchers, scientists, and professionals in drug development in creating, validating, and applying these standards for sensory analysis, quality control, and various research applications.
Introduction
The characteristic flavor of pineapple is a complex interplay of numerous volatile organic compounds (VOCs), with esters being a predominant chemical class contributing to its fruity and sweet aroma. This compound, a fatty acid ester, is recognized for its waxy, fruity, and pineapple-like aroma and is a key component in the formulation of synthetic pineapple flavors.[1][2][3][4][5] The development of standardized pineapple flavors is crucial for sensory evaluation panels, quality control of food and pharmaceutical products, and in research settings requiring a consistent and reproducible pineapple aroma.
This document outlines the chemical properties of this compound, its role in pineapple flavor, and provides detailed protocols for the preparation and sensory validation of a pineapple flavor standard.
This compound: Chemical and Physical Properties
This compound, also known as allyl pelargonate, is a synthetic flavoring agent with the following properties:
| Property | Value | Reference |
| Chemical Formula | C12H22O2 | |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Fruity, waxy, pineapple, cognac-like | |
| Boiling Point | 151 °C at 50 mm Hg | |
| Density | 0.878 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in alcohol and essential oils | |
| CAS Number | 7493-72-3 |
Quantitative Composition of Pineapple Flavor
The creation of a realistic pineapple flavor standard requires a precise blend of several key aroma compounds. While natural pineapple contains hundreds of volatile compounds, a representative flavor can be formulated using a combination of key esters, lactones, and other aroma chemicals.
Key Aroma Compounds in Natural Pineapple
Studies on the volatile composition of fresh pineapple have identified several key contributors to its characteristic aroma. The concentrations of these compounds can vary depending on the pineapple variety, ripeness, and processing methods.
| Compound | Concentration Range (µg/kg) in Pineapple Pulp | Key Aroma Contribution | Reference |
| Ethyl 2-methylbutanoate | 22.24 - 106.21 | Fruity, apple-like | |
| Methyl hexanoate | 4.71 - 67.75 | Fruity, pineapple-like | |
| Ethyl hexanoate | 8.35 - 106.21 | Fruity, pineapple-like | |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | - | Sweet, caramel, pineapple-like | |
| Ethyl 3-(methylthio)propanoate | 32.96 - 91.21 | Sulfurous, fruity | |
| δ-Octalactone | - | Coconut, fruity | |
| Decanal | - | Citrus, waxy |
Example Formulation of a Synthetic Pineapple Flavor
The following table provides a model formulation for a synthetic pineapple flavor, demonstrating the role of this compound in conjunction with other esters and aroma chemicals. This formulation can serve as a starting point for creating a custom pineapple flavor standard.
| Ingredient | Weight Percentage (%) | Role in Flavor Profile |
| Allyl Hexanoate | 10.83 | Main pineapple, fruity note |
| Allyl Heptanoate | 10.69 | Fruity, pineapple, banana notes |
| Allyl Cyclohexylpropionate | 4.72 | Fruity, pineapple note |
| Ethyl Butyrate | 0.29 | Fruity, pineapple-like |
| Isoamyl Acetate | 0.31 | Banana, fruity |
| Isoamyl Butyrate | 0.79 | Fruity, banana, apricot, pineapple |
| Ethyl Acetate | 0.14 | Ethereal, fruity, brandy-like |
| Sweet Orange Oil | 8.70 | Citrus, sweet |
| Lemon Oil | 0.75 | Citrus, fresh |
| Citral | 0.02 | Citrus, lemon |
| γ-Undecalactone | 0.63 | Fruity, peach-like |
| γ-Nonalactone | 0.64 | Coconut, creamy |
| Vanillin | 1.57 | Sweet, vanilla-like |
| Maltol | 1.82 | Sweet, caramel |
| 10% Furaneol | 0.26 | Sweet, caramel, pineapple |
| Ethyl Hexanoate | 0.13 | Winy, fruity |
| Ethyl Heptanoate | 0.67 | Winy, brandy, fruity |
| γ-Valerolactone | 0.23 | Herbaceous, sweet |
| This compound | (Can be added as a modifier for a waxy, creamy nuance) | Waxy, fruity, creamy |
This formulation is based on a published recipe for a pineapple flavor imitation and can be adapted based on desired sensory characteristics.
Experimental Protocols
Preparation of a Standard Pineapple Flavor Solution
This protocol details the steps for preparing a 100g batch of the synthetic pineapple flavor standard based on the formulation provided in Section 3.2.
Materials:
-
This compound (and other aroma chemicals listed in Table 3.2)
-
Food-grade ethanol (95% or higher) or propylene glycol as a solvent
-
Glass beakers and stirring rods
-
Calibrated analytical balance (readable to 0.001g)
-
Magnetic stirrer and stir bar
-
Amber glass bottles for storage
Procedure:
-
Solvent Preparation: Weigh the desired amount of solvent (e.g., ethanol or propylene glycol) into a clean glass beaker. The amount will depend on the desired final concentration of the flavor standard. For a 10% stock solution, use 90g of solvent for 10g of the flavor concentrate.
-
Weighing Aroma Chemicals: Accurately weigh each aroma chemical according to the percentages listed in Table 3.2, starting with the components present in the largest quantities.
-
Mixing:
-
Add the weighed aroma chemicals to the solvent in the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the mixture at a moderate speed until all components are completely dissolved. The order of addition is generally not critical for these components, but it is good practice to add solids (like vanillin and maltol) to the solvent first to ensure they dissolve completely before adding the more volatile liquid components.
-
-
Storage: Transfer the final pineapple flavor standard solution into a clean, dry amber glass bottle to protect it from light. Seal the bottle tightly.
-
Labeling: Label the bottle with the name of the standard ("Pineapple Flavor Standard"), the concentration, the date of preparation, and a list of the components.
-
Maturation: Allow the flavor standard to mature for at least 24-48 hours at room temperature before use to allow the aroma profile to stabilize.
Caption: Workflow for the preparation of a synthetic pineapple flavor standard.
Sensory Evaluation Protocol: Descriptive Analysis
This protocol outlines a method for the sensory validation of the prepared pineapple flavor standard using a trained panel.
Objective: To characterize the aroma and flavor profile of the prepared pineapple flavor standard.
Panelists: A panel of 8-12 trained sensory assessors. Panelists should be screened for their ability to detect and describe basic tastes and aromas.
Sample Preparation:
-
Prepare a solution of the pineapple flavor standard in a neutral base (e.g., sugar water at 5-10% sucrose concentration, or spring water) at a concentration that is clearly perceivable but not overwhelming. A starting concentration of 0.05% to 0.1% is recommended for evaluation.
-
Present approximately 20 mL of the sample in coded, odorless cups at room temperature.
-
Provide unsalted crackers and spring water for palate cleansing between samples.
Procedure:
-
Training Session: Prior to the evaluation, conduct a training session to familiarize the panelists with the key aroma and flavor attributes of pineapple. Use reference standards for each attribute (e.g., a solution of this compound for "waxy/pineapple," a solution of ethyl butyrate for "fruity," etc.).
-
Evaluation:
-
Panelists should first evaluate the aroma of the sample by sniffing from the cup.
-
Next, they should take a small sip of the sample, swirl it in their mouth, and expectorate.
-
Panelists will then rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high" or a 9-point hedonic scale).
-
-
Attributes for Evaluation: The following attributes are commonly used for the descriptive analysis of pineapple flavor:
-
Aroma: Fruity, Pineapple, Sweet, Waxy, Green, Canned Pineapple, Fresh Pineapple, Citrus.
-
Flavor: Fruity, Pineapple, Sweet, Sour, Waxy, Green, Canned Pineapple, Fresh Pineapple, Coconut, Caramel.
-
Mouthfeel: Astringent, Tingling.
-
Aftertaste: Lingering sweetness, Chemical/Artificial.
-
Data Analysis:
-
Calculate the mean intensity ratings for each attribute across all panelists.
-
The results can be visualized using a spider web plot to represent the sensory profile of the pineapple flavor standard.
Caption: Workflow for the sensory evaluation of the pineapple flavor standard.
Application of Pineapple Flavor Standards
Pineapple flavor standards created using this compound and other key aroma compounds have a wide range of applications in research and development:
-
Sensory Panel Training: To train and calibrate sensory panelists to recognize and quantify the specific aroma and flavor attributes of pineapple.
-
Quality Control: As a reference standard for ensuring batch-to-batch consistency of food products, beverages, and pharmaceuticals with a pineapple flavor profile.
-
Product Development: To guide the formulation of new products and to benchmark against competitor products.
-
Drug Development: In the formulation of palatable oral medications, especially for pediatric use, where a pleasant and recognizable flavor can improve patient compliance. This compound is listed as a synthetic flavoring substance permitted for direct addition to food for human consumption by the FDA.
Conclusion
This compound is a valuable component in the creation of authentic and reproducible pineapple flavor standards. By carefully selecting and blending key aroma compounds, including this compound, researchers and scientists can develop standardized tools for sensory analysis, quality control, and product development. The detailed protocols provided in this document offer a systematic approach to the preparation and validation of these important sensory standards.
References
Application Notes and Protocols for the Polymerization of Allyl Nonanoate for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate is a functional monomer with the potential to produce novel polymeric materials. The presence of a long C9 alkyl chain and a reactive allyl group allows for the synthesis of polymers with unique properties, such as hydrophobicity, tailored thermal characteristics, and the potential for post-polymerization modification. However, the polymerization of allyl monomers is notoriously challenging due to significant degradative chain transfer, which often leads to the formation of low molecular weight oligomers.[1] This document provides detailed protocols for the controlled polymerization of this compound using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique that offers superior control over polymer molecular weight and dispersity.[2][3] Potential applications for poly(this compound) and related copolymers are also discussed, stemming from the influence of its long alkyl side chains on material properties.[4]
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the RAFT polymerization of this compound. These values are based on general principles of RAFT polymerization of functional monomers and should be optimized for specific applications.
Table 1: Reaction Parameters for RAFT Polymerization of this compound
| Parameter | Recommended Range | Purpose |
| Monomer Concentration | 1.0 - 3.0 M | Affects polymerization rate and polymer solubility. |
| [Monomer]:[CTA]:[Initiator] Ratio | 50:1:0.1 to 500:1:0.2 | Controls the target molecular weight and polymerization rate. |
| Temperature | 60 - 80 °C | Influences initiator decomposition rate and reaction kinetics. |
| Solvent | Toluene, Dioxane, or Anisole | Should be inert and able to dissolve the monomer and resulting polymer. |
| Reaction Time | 6 - 24 hours | Determines the final monomer conversion. |
Table 2: Expected Polymer Characteristics
| Property | Expected Value/Range | Analytical Technique |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.4 | Gel Permeation Chromatography (GPC) |
| Monomer Conversion | 50 - 90% | ¹H NMR Spectroscopy |
| Glass Transition Temperature (Tg) | -20 to 20 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a general procedure for the controlled polymerization of this compound using a suitable chain transfer agent (CTA) and a radical initiator.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (Chain Transfer Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 25.2 mmol), CPAD (e.g., 141 mg, 0.50 mmol), and AIBN (e.g., 16.4 mg, 0.10 mmol) in anhydrous toluene (10 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir the mixture vigorously.
-
Monitoring: To monitor the reaction progress, small aliquots can be withdrawn at different time intervals and analyzed by ¹H NMR to determine monomer conversion.
-
Termination: After the desired time (e.g., 12 hours), terminate the polymerization by quenching the reaction in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Collect the polymer by filtration and redissolve it in a minimal amount of toluene, followed by reprecipitation in methanol. Repeat this process twice to ensure the removal of unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
1. Molecular Weight and Polydispersity (GPC):
-
Dissolve a small amount of the dried polymer in tetrahydrofuran (THF) at a concentration of approximately 1 mg/mL.
-
Analyze the solution using a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
2. Chemical Structure and Monomer Conversion (¹H NMR):
-
Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum. The disappearance of the vinyl proton signals of the allyl group (around 5-6 ppm) and the appearance of broad signals corresponding to the polymer backbone will confirm polymerization. Monomer conversion can be calculated by comparing the integration of the monomer's vinyl protons to that of the polymer backbone protons.
3. Thermal Properties (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere from -50°C to 150°C at a heating rate of 10°C/min, hold for 2 minutes, cool to -50°C at 10°C/min, and then reheat to 150°C at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.
Visualizations
Caption: Workflow for RAFT polymerization of this compound.
Caption: Key steps in RAFT polymerization of this compound.
Potential Applications
The unique structure of poly(this compound), featuring a flexible backbone and long, hydrophobic side chains, suggests its utility in a variety of applications.
-
Drug Delivery: The amphiphilic nature that can be achieved by copolymerizing this compound with hydrophilic monomers makes these materials promising candidates for forming micelles or nanoparticles for controlled drug release. The hydrophobic core formed by the nonanoate chains can encapsulate hydrophobic drugs.
-
Coatings and Adhesives: The long alkyl side chains can impart hydrophobicity and flexibility to coatings, potentially leading to applications in water-repellent surfaces and anti-fouling materials. The low glass transition temperature suggests potential use as a pressure-sensitive adhesive.
-
Lubricants and Flow Modifiers: Polymers with long alkyl side chains are known to act as viscosity index improvers and pour point depressants in lubricating oils. Poly(this compound) could be explored for similar applications.
-
Functional Materials: The allyl groups remaining in the polymer backbone after polymerization can be further functionalized through various chemical reactions, such as thiol-ene click chemistry. This allows for the attachment of bioactive molecules, crosslinking agents, or other functional groups to tailor the material for specific applications in biomaterials and sensor technology.
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comb like Polymers Suppliers & Manufacturers | Polymer Source [polymersource.ca]
Application Notes and Protocols for Allyl Nonanoate as a Monomer in Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate is a long-chain fatty acid ester containing a reactive allyl group, making it a potential monomer for copolymer synthesis. While specific literature on the copolymerization of this compound is scarce, these application notes provide a comprehensive overview based on the well-established principles of allyl monomer polymerization. The information herein is intended to guide researchers in designing synthetic strategies and exploring potential applications of copolymers incorporating this compound, particularly in the biomedical and drug delivery fields.
Allyl monomers, in general, are known to be challenging to polymerize via conventional free-radical methods due to degradative chain transfer. This process leads to the formation of low molecular weight polymers and oligomers. However, the incorporation of this compound into copolymers could impart desirable properties such as hydrophobicity, flexibility, and post-polymerization functionalization capabilities, making it a monomer of interest for specialized applications.
Challenges in this compound Copolymerization
The primary challenge in the polymerization of allyl monomers, including this compound, is degradative chain transfer . This occurs when a propagating radical abstracts a hydrogen atom from the allylic position of the monomer, resulting in a stable, less reactive allyl radical. This new radical is often slow to re-initiate polymerization, leading to a decrease in the overall polymerization rate and the formation of short polymer chains.
Copolymerization of long-chain allyl esters, such as allyl oleate, has shown that increasing the concentration of the allyl monomer can impede the polymerization process and reduce the molecular weight of the resulting copolymer. A similar behavior can be anticipated for this compound.
Recommended Polymerization Strategies
To overcome the challenges associated with allyl monomer polymerization, controlled radical polymerization (CRP) techniques are highly recommended. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that is compatible with a wide range of monomers, including allyl species. It employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures.
Hypothetical Experimental Protocol for RAFT Copolymerization of this compound and a Vinyl Monomer (e.g., Methyl Acrylate)
-
Materials:
-
This compound (monomer 1)
-
Methyl acrylate (MA, monomer 2)
-
AIBN (initiator)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound, methyl acrylate, DDMAT, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [MA]:[this compound]:[DDMAT]:[AIBN] would need to be optimized, a starting point could be[1]:[2]::[0.2].
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Isolate the polymer by filtration and dry under vacuum at room temperature.
-
Characterize the copolymer for its molecular weight (SEC/GPC), composition (¹H NMR), and thermal properties (DSC, TGA).
-
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that can be used for the copolymerization of allyl monomers. It involves a transition metal catalyst (typically copper-based) that reversibly activates and deactivates the propagating polymer chains.
Potential Properties and Applications of this compound Copolymers
The incorporation of this compound into a copolymer backbone is expected to introduce several beneficial properties:
-
Hydrophobicity: The long nonanoate chain will increase the hydrophobicity of the copolymer, which can be advantageous for the encapsulation of hydrophobic drugs.
-
Flexibility: The long alkyl chain can act as an internal plasticizer, increasing the flexibility of the polymer.
-
Functionalization Handle: The pendant allyl groups serve as reactive sites for post-polymerization modification. This allows for the attachment of targeting ligands, imaging agents, or other functional molecules via thiol-ene "click" chemistry.
These properties make this compound copolymers potentially suitable for various biomedical applications, particularly in the field of drug delivery . Copolymers could self-assemble into nanoparticles or micelles in aqueous environments, encapsulating poorly water-soluble drugs and improving their bioavailability. The functionalizable surface of these nanoparticles would allow for active targeting to specific cells or tissues.
Data Presentation
As there is no specific experimental data available for the copolymerization of this compound, the following tables present hypothetical data for the RAFT copolymerization of this compound (AN) with Methyl Acrylate (MA) to illustrate how such data would be structured.
Table 1: Hypothetical Copolymerization of Methyl Acrylate (M1) and this compound (M2)
| Feed Ratio (M1:M2) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Copolymer Composition (mol% M2) |
| 95:5 | 65 | 15,000 | 1.25 | 4.8 |
| 90:10 | 58 | 12,500 | 1.30 | 9.2 |
| 80:20 | 45 | 9,000 | 1.45 | 17.5 |
Table 2: Hypothetical Thermal Properties of Poly(MA-co-AN) Copolymers
| mol% AN in Copolymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 0 (PMA) | 10 | 350 |
| 4.8 | 5 | 345 |
| 9.2 | -2 | 340 |
| 17.5 | -15 | 330 |
Visualizations
Caption: Workflow for the synthesis of an this compound copolymer via RAFT polymerization.
Caption: Conceptual pathway for a drug delivery system based on an this compound copolymer.
Conclusion
References
Application Notes and Protocols for the Biocatalytic Synthesis of Allyl Nonanoate Using Lipases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of allyl nonanoate, a valuable ester with applications in the fragrance, food, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation. This guide outlines protocols using common immobilized lipases, summarizes key reaction parameters from related ester syntheses, and provides a workflow for laboratory-scale production and analysis.
Introduction
This compound is a fatty acid ester known for its fruity, pineapple-like aroma, making it a desirable compound in the flavor and fragrance industry. Biocatalytic synthesis using lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) provides a sustainable and highly specific method for its production. Lipases can catalyze esterification reactions in non-aqueous or micro-aqueous environments, offering high yields and purity under mild reaction conditions.[1][2] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the cost-effectiveness of the process.
This document will focus on the direct esterification of nonanoic acid with allyl alcohol using commercially available immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B) and immobilized Rhizomucor miehei lipase.
Reaction Principle
The synthesis of this compound is achieved through the direct esterification of nonanoic acid and allyl alcohol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the carboxyl group of the nonanoic acid and the hydroxyl group of the allyl alcohol, with the concomitant release of a water molecule. The general reaction is depicted below:
Caption: General reaction for the lipase-catalyzed synthesis of this compound.
Data Presentation: Reaction Parameters for Analogous Ester Syntheses
While specific data for this compound is limited in publicly available literature, the following tables summarize typical reaction conditions and outcomes for the synthesis of structurally similar esters using immobilized lipases. This data can serve as a valuable starting point for the optimization of this compound synthesis.
Table 1: Biocatalytic Synthesis of Pentyl Nonanoate using Immobilized Rhizomucor miehei Lipase (Solvent-Free)
| Parameter | Optimized Value | Reference |
| Enzyme | Lipozyme RMIM | |
| Enzyme Concentration | 0.2 g | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:9 | |
| Temperature | 45°C | |
| Reaction Time | 150 min | |
| Agitation Speed | 150 rpm | |
| Water Addition | 0.2% (v/v) | |
| Maximum Yield | 86.08% |
Table 2: General Reaction Conditions for the Synthesis of Various Flavor Esters using Novozym® 435
| Ester Product | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Solvent | Conversion/Yield | Reference |
| Octyl Formate | Formic Acid, Octanol | 1:7 | 40 | 15 g/L | 1,2-dichloroethane | 96.51% | |
| Methyl Butyrate | Butyric Acid, Methanol | 1:1 | 25 | 10 mg | Heptane | >90% | |
| Ethyl Butyrate | Butyric Acid, Ethanol | 1:1 | 25 | 10 mg | Heptane | >90% | |
| 8-Methylnonyl Nonanoate | Nonanoic Acid, 8-Methylnonanol | 1:1.2 | 60 | 10% (w/w) | Solvent-free | High (not specified) |
Experimental Protocols
The following protocols are representative methods for the biocatalytic synthesis of this compound. Optimization of these parameters is recommended to achieve the highest yield and conversion.
This protocol is adapted from established methodologies for the synthesis of similar long-chain esters.
Materials:
-
Novozym® 435 (Candida antarctica lipase B, immobilized)
-
Nonanoic acid (≥98%)
-
Allyl alcohol (≥99%)
-
Molecular sieves (3 Å, activated)
-
Heptane or Hexane (for product extraction and analysis)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., 50 mL screw-capped flask)
-
Magnetic stirrer with heating
-
Incubator shaker
Procedure:
-
Reactant Preparation: In a clean, dry 50 mL screw-capped flask, add nonanoic acid and allyl alcohol. A typical starting molar ratio is 1:1 to 1:3 (acid:alcohol). For a 10 mmol scale reaction with a 1:1.2 molar ratio, this would be approximately 1.58 g of nonanoic acid and 0.70 g of allyl alcohol.
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight. For the example above, this would be approximately 114-228 mg of Novozym® 435.
-
Water Removal: Add activated molecular sieves (approximately 1 g) to the mixture to remove the water produced during the esterification, which can shift the reaction equilibrium towards product formation.
-
Reaction Incubation: Tightly cap the flask and place it in an incubator shaker. Set the temperature to 50-60°C and the agitation speed to 150-200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals (e.g., 2, 4, 8, 12, 24 hours). The consumption of substrates and the formation of this compound can be analyzed by Gas Chromatography (GC).
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.
-
Purification (Optional): The resulting mixture can be purified by vacuum distillation or column chromatography to isolate the pure this compound.
This protocol is based on the optimized conditions for pentyl nonanoate synthesis.
Materials:
-
Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RMIM)
-
Nonanoic acid (≥98%)
-
Allyl alcohol (≥99%)
-
Deionized water
-
Reaction vessel (e.g., 25 mL screw-capped vial)
-
Incubator shaker
Procedure:
-
Reactant Preparation: In a 25 mL screw-capped vial, combine nonanoic acid and allyl alcohol. Based on the analogous synthesis, an excess of alcohol may be beneficial. A molar ratio of 1:9 (acid:alcohol) can be a starting point.
-
Enzyme Addition: Add the immobilized Rhizomucor miehei lipase. A typical amount is around 0.2 g for a small-scale reaction.
-
Water Addition: Add a small amount of water (e.g., 0.2% v/v of the total reactant volume) to activate the enzyme.
-
Reaction Incubation: Tightly cap the vial and place it in an incubator shaker set at 45°C and 150 rpm.
-
Reaction Monitoring: Monitor the reaction progress using GC analysis of aliquots taken at various time points (e.g., 30, 60, 90, 120, 150 minutes).
-
Product Isolation: After the reaction is complete, separate the enzyme by filtration. The excess allyl alcohol can be removed by rotary evaporation.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of hexane or heptane).
-
If necessary, centrifuge the sample to remove any suspended enzyme particles.
-
Transfer the supernatant to a GC vial.
GC-MS Conditions (Representative):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
The percentage conversion can be calculated based on the disappearance of the limiting reactant (typically nonanoic acid) relative to an internal standard.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the biocatalytic synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
Conclusion
The biocatalytic synthesis of this compound using immobilized lipases presents a highly efficient, selective, and environmentally friendly alternative to conventional chemical methods. By leveraging the protocols and data for analogous ester syntheses, researchers can establish a robust starting point for developing an optimized process. The provided workflows and analytical methods offer a comprehensive guide for the successful laboratory-scale production and characterization of this compound for various applications in research and industry.
References
Application Note: Solid-Phase Extraction of Allyl Nonanoate from Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl nonanoate is a fatty acid ester known for its fruity, pineapple-like aroma, and is used as a synthetic flavoring agent in various food products and beverages.[1] Its presence and concentration in aqueous solutions, such as in quality control of beverages or in environmental water sample analysis, may require accurate quantification. Due to its non-polar nature and low solubility in water, Solid-Phase Extraction (SPE) is an effective and efficient method for its extraction and pre-concentration from aqueous matrices prior to chromatographic analysis.[1][2][3][4] This application note provides a detailed protocol for the extraction of this compound from aqueous solutions using non-polar SPE cartridges, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
This method utilizes reversed-phase solid-phase extraction. This compound, a hydrophobic compound, is retained from a polar aqueous sample matrix by a non-polar sorbent (e.g., C18) through van der Waals forces. Polar impurities in the sample are not strongly retained and can be washed away. The retained this compound is then eluted from the sorbent with a small volume of a non-polar organic solvent. This process serves to isolate, clean up, and concentrate the analyte of interest from the sample matrix.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H22O2 | |
| Molecular Weight | 198.3 g/mol | |
| Boiling Point | 151 °C @ 50 mm Hg | |
| Density | 0.878 g/mL at 25 °C | |
| Water Solubility | Insoluble (4.709 mg/L @ 25 °C est.) | |
| logP (o/w) | 4.656 (est.) |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 500 mg / 3 mL (or similar non-polar, reversed-phase sorbent)
-
This compound Standard: Analytical grade
-
Methanol: HPLC or GC grade
-
Acetonitrile: HPLC or GC grade
-
Dichloromethane: GC grade
-
Hexane: GC grade
-
Deionized Water: High purity
-
Sodium Sulfate: Anhydrous, analytical grade
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
GC-MS System
SPE Protocol
A standard reversed-phase SPE protocol consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
This two-part step is critical for activating the sorbent to ensure proper retention of the analyte.
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Conditioning: Pass 5 mL of a non-polar, water-miscible solvent, such as methanol or acetonitrile, through each cartridge to solvate the C18 functional groups.
-
Equilibration: Flush the cartridges with 5 mL of deionized water. This displaces the organic solvent and prepares the sorbent for the aqueous sample. Crucially, do not allow the sorbent bed to go dry after this step and before sample loading.
-
Prepare the aqueous sample containing this compound. For samples with high particulate matter, centrifugation or filtration may be necessary prior to extraction.
-
Load up to 500 mL of the aqueous sample onto the conditioned cartridge.
-
Apply a gentle vacuum to maintain a slow, steady flow rate of approximately 5-10 mL/min. A slow flow rate is essential to allow for sufficient interaction between the this compound and the C18 sorbent, maximizing retention and preventing analyte breakthrough.
This step removes any polar, water-soluble interferences that may have been retained by the sorbent.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.
-
To remove less polar interferences, a second wash with 5 mL of a 10% methanol in water solution can be performed. This stronger wash solvent helps to produce a cleaner final extract without eluting the target analyte.
The final step is to recover the retained this compound from the sorbent using a non-polar organic solvent.
-
Dry the sorbent bed thoroughly by drawing a vacuum through the cartridge for 10-15 minutes. This removes residual water which can interfere with the subsequent elution and analysis.
-
Place collection vials or tubes into the manifold.
-
Elute the this compound from the cartridge by passing 5 mL of a suitable non-polar solvent, such as hexane or dichloromethane, through the sorbent. Use a slow flow rate to ensure complete elution.
-
The collected eluate now contains the concentrated and purified this compound.
Post-Extraction Sample Processing
-
Drying: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.
-
Analysis: The sample is now ready for injection into a GC-MS system for quantification.
Data Presentation
The following table summarizes the expected performance of the C18 SPE method for the extraction of fatty acid esters similar to this compound. Recovery is typically determined by comparing the analytical result of an extracted, spiked sample to that of a non-extracted standard of the same concentration.
Table 1: Expected SPE Performance for this compound
| Parameter | Sorbent | Sample Volume | Elution Solvent | Expected Recovery (%) |
| Recovery | C18, 500mg | 250 mL | Dichloromethane | 85 - 95% |
| Recovery | C18, 500mg | 250 mL | Hexane | 80 - 90% |
| Recovery | C8, 500mg | 250 mL | Dichloromethane | 80 - 90% |
| Reproducibility (RSD) | C18, 500mg | 250 mL | Dichloromethane | < 10% |
Note: Data are representative values based on the extraction of similar non-polar fatty acid esters and may require optimization for this compound specifically. A recovery of 70 ± 3% has been reported for a two-step SPE method for fatty acid ethyl esters.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Analyte-Sorbent Interaction Diagram
Caption: Analyte retention mechanism on a C18 sorbent.
References
Application Notes and Protocols for Sensory Evaluation of Allyl Nonanoate Aroma Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate is a fatty acid ester known for its characteristic complex fruity and waxy aroma.[1][2][3] Its scent is often described with notes of pineapple, cognac, and wine, making it a significant compound in the flavor and fragrance industry.[1][2] Understanding and quantifying the specific aroma characteristics of this compound is crucial for its application in product development, quality control, and in the study of olfaction for drug development purposes.
These application notes provide detailed protocols for the sensory evaluation of this compound, focusing on two primary techniques: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). These methods allow for a comprehensive aroma profile, providing both a holistic sensory description and an analysis of individual volatile components.
Key Aroma Descriptors for this compound
The aroma profile of this compound is primarily characterized by the following descriptors:
-
Fruity: A general sweet, ripe fruit note.
-
Pineapple: A distinct tropical fruitiness characteristic of pineapple.
-
Waxy: A fatty, candle-like scent.
-
Sweet: A basic sweet aromatic sensation.
-
Wine-like/Vinous: Reminiscent of the aroma of white wine.
-
Cognac: A complex, fermented, and slightly woody aroma.
-
Creamy: A smooth, rich, and slightly fatty nuance.
-
Green: A slight note of unripe fruit or freshly cut leaves.
Experimental Protocols
Quantitative Descriptive Analysis (QDA) Protocol
QDA is a sensory evaluation technique used to identify and quantify the specific sensory attributes of a product. A panel of trained assessors rates the intensity of various aroma descriptors on a standardized scale.
3.1.1. Panelist Selection and Training
-
Recruitment: Select 8-12 individuals with good sensory acuity, motivation, and availability. Screen for any olfactory impairments.
-
Initial Training (4 sessions):
-
Session 1: Introduction to Sensory Analysis: Familiarize panelists with the basic principles of sensory evaluation and the aroma of this compound.
-
Session 2: Aroma Descriptor Generation: Panelists will collectively brainstorm and agree upon a list of aroma descriptors for this compound, using the key descriptors listed in Section 2 as a starting point.
-
Session 3: Reference Standards: Present reference standards for each agreed-upon descriptor to ensure consistent understanding among panelists. (See Table 1 for examples).
-
Session 4: Intensity Scaling Practice: Train panelists to use a 15-point intensity scale (0 = not perceptible, 15 = extremely intense) to rate the reference standards.
-
Table 1: Example Reference Standards for QDA
| Aroma Descriptor | Reference Standard | Preparation |
| Fruity | Fresh Pineapple Juice | Commercially available, 100% pineapple juice |
| Pineapple | Allyl Hexanoate (1% in mineral oil) | Dilute 1g of allyl hexanoate in 99g of mineral oil |
| Waxy | Beeswax | Small piece of beeswax in a sealed container |
| Sweet | Vanillin (0.5% in water) | Dissolve 0.5g of vanillin in 100mL of warm water |
| Wine-like/Vinous | Sauvignon Blanc Wine | Commercially available |
| Cognac | Cognac | Commercially available |
| Creamy | Diluted Cream (10% in water) | Dilute 10mL of heavy cream in 90mL of water |
| Green | Freshly Cut Grass | Small amount of freshly cut grass in a sealed container |
3.1.2. Sample Preparation and Presentation
-
Sample Preparation: Prepare a 10% solution of this compound in a non-odorous solvent such as diethyl phthalate or mineral oil.
-
Sample Presentation: Present 10 mL of the solution in a standard ISO wine tasting glass, coded with a three-digit random number. Cover the glass with a watch glass to allow the headspace to equilibrate. Samples should be presented at a controlled room temperature (22 ± 1°C).
3.1.3. Evaluation Procedure
-
Panelists will evaluate the samples in individual sensory booths with controlled lighting and ventilation.
-
Each panelist will receive one sample at a time in a randomized order.
-
Panelists will remove the watch glass, swirl the sample gently, and sniff the headspace for 3-5 seconds.
-
Using the provided scoresheet (see Figure 1), panelists will rate the intensity of each aroma descriptor on the 15-point scale.
-
A 30-second rest period is required between samples, during which panelists should neutralize their palate by smelling their own skin or a neutral reference (e.g., water).
Figure 1: QDA Scoresheet for this compound
Please evaluate the aroma of the provided sample. For each descriptor, please mark a vertical line on the scale to indicate the intensity of that attribute.
Fruity Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Pineapple Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Waxy Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Sweet Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Wine-like/Vinous Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Cognac Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Creamy Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Green Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Overall Aroma Intensity Not Perceptible |---|---|---|---|---|---|---|---|---|---|---|---|---|---| Extremely Intense
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a technique that combines gas chromatography for separating volatile compounds with human olfaction for detecting and describing the odor of each compound as it elutes from the GC column.
3.2.1. Instrumental Setup
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 5°C/min to 240°C.
-
Hold: 10 min at 240°C.
-
-
Olfactory Port: Gerstel ODP 3 (or equivalent), with a transfer line heated to 250°C. Humidified air should be mixed with the effluent at the sniffing port.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) operated in parallel with the olfactory port.
3.2.2. Sample Preparation
Prepare a 1% solution of this compound in a volatile, low-odor solvent such as hexane or dichloromethane.
3.2.3. Evaluation Procedure
-
A trained panelist (assessor) will be seated at the olfactory port.
-
Inject 1 µL of the prepared sample into the GC.
-
The assessor will continuously sniff the effluent from the olfactory port throughout the chromatographic run.
-
The assessor will record the retention time, duration, and a description of each odor event perceived. This can be done using specialized software or a voice recorder.
-
The intensity of each odor can also be rated on a scale (e.g., 1-5).
-
Each sample should be analyzed by at least three different assessors to ensure reproducibility.
Data Presentation
Quantitative Descriptive Analysis Data
The intensity ratings from the QDA are averaged across all panelists for each descriptor. The data can be presented in a table and visualized using a spider web plot for easy comparison of different samples or formulations.
Table 2: Example QDA Results for this compound
| Aroma Descriptor | Mean Intensity (0-15) | Standard Deviation |
| Fruity | 12.5 | 1.2 |
| Pineapple | 11.8 | 1.5 |
| Waxy | 9.2 | 2.1 |
| Sweet | 10.5 | 1.8 |
| Wine-like/Vinous | 7.8 | 2.5 |
| Cognac | 6.5 | 2.3 |
| Creamy | 8.1 | 1.9 |
| Green | 3.2 | 1.1 |
| Overall Aroma Intensity | 13.1 | 1.0 |
Gas Chromatography-Olfactometry Data
The data from GC-O analysis is used to create an aromagram, which is a chromatogram where the peaks represent odor events instead of detector signals. The data can also be summarized in a table listing the retention time, odor descriptor, and perceived intensity of each odor-active compound.
Table 3: Example GC-O Results for this compound
| Retention Time (min) | Odor Descriptor | Mean Intensity (1-5) | Potential Compound ID (from parallel MS) |
| 10.5 | Green, slightly fruity | 2.5 | Hexanal |
| 15.2 | Fruity, pineapple | 4.8 | This compound |
| 18.9 | Waxy, fatty | 3.2 | Nonanoic acid |
| 22.1 | Sweet, wine-like | 3.8 | Ethyl nonanoate |
Visualization of Pathways and Workflows
Olfactory Signal Transduction Pathway
The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Caption: Olfactory signal transduction cascade.
Sensory Evaluation Workflow
The overall workflow for the sensory evaluation of this compound involves several key stages, from initial planning to final data analysis and interpretation.
Caption: General workflow for sensory evaluation.
References
Application Notes and Protocols for Controlled Release of Allyl Nonanoate in Fragrances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl nonanoate is a fragrance ingredient known for its waxy, fruity aroma.[1] Like many fragrance molecules, its high volatility can lead to a short scent lifetime in consumer products.[2][3][4] Microencapsulation is a key technology to address this challenge by protecting the fragrance from premature evaporation and degradation, and by enabling its controlled release over time.[2] These application notes provide an overview of common controlled release mechanisms for this compound and detailed protocols for its encapsulation and subsequent release characterization.
Controlled Release Mechanisms
The release of this compound from microcapsules can be triggered by various physical and chemical mechanisms. The choice of mechanism depends on the desired application and the environment in which the fragrance will be released.
Diffusion-Controlled Release
In this mechanism, the fragrance molecule diffuses through the polymer shell of the microcapsule into the surrounding environment. The release rate is governed by the concentration gradient of the fragrance between the core and the exterior, as well as the permeability of the shell material. This is one of the most common and straightforward release mechanisms.
Stimuli-Responsive Release
Stimuli-responsive systems are designed to release their payload in response to a specific trigger. This allows for a more targeted and "on-demand" release of the fragrance.
-
pH-Responsive Release: This mechanism utilizes polymers that change their structure in response to changes in pH. For example, a polymer shell might swell or dissolve at a certain pH, leading to the release of the encapsulated this compound.
-
Temperature-Responsive Release: Temperature-sensitive polymers can be used to trigger the release of the fragrance when a certain temperature is reached. This can be useful in applications such as laundry, where the temperature increases during washing or drying.
-
Pressure- or Fracture-Responsive Release: The fragrance is released when the microcapsule shell is ruptured by mechanical forces such as rubbing or pressure. This is a common mechanism in "scratch-and-sniff" applications.
Experimental Protocols
The following protocols are provided as a starting point for the encapsulation and characterization of this compound. Researchers should optimize these protocols based on their specific materials and application requirements.
Microencapsulation of this compound via Interfacial Polymerization
Interfacial polymerization involves the formation of a polymer shell at the interface of an oil-in-water emulsion. This method is suitable for creating robust microcapsules with a high payload capacity.
Materials:
-
This compound (core material)
-
Monomer A (e.g., a diisocyanate such as toluene diisocyanate - TDI)
-
Monomer B (e.g., a diamine or diol)
-
Polyvinyl alcohol (PVA) as an emulsifier
-
Organic solvent (e.g., cyclohexane)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve this compound and Monomer A in the organic solvent.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create an aqueous solution.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-2000 rpm) to form an oil-in-water emulsion. The droplet size can be controlled by adjusting the stirring speed.
-
Polymerization: Add Monomer B to the emulsion. The polymerization reaction will occur at the oil-water interface, forming a polymer shell around the this compound droplets.
-
Curing: Continue stirring for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 50-70°C) to allow the polymerization to complete and the microcapsule shell to harden.
-
Washing and Collection: Wash the microcapsules with deionized water and collect them by filtration or centrifugation.
-
Drying: Dry the collected microcapsules (e.g., by freeze-drying or spray drying).
Characterization of this compound Microcapsules
2.2.1 Encapsulation Efficiency and Loading Capacity
The encapsulation efficiency (EE) and loading capacity (LC) are critical parameters for evaluating the success of the microencapsulation process.
-
Encapsulation Efficiency (%): [(Total amount of encapsulated this compound) / (Initial amount of this compound used)] x 100
-
Loading Capacity (%): [(Weight of encapsulated this compound) / (Total weight of microcapsules)] x 100
Protocol for Determining Encapsulation Efficiency:
-
Accurately weigh a known amount of microcapsules.
-
Extract the non-encapsulated this compound from the surface of the microcapsules by washing with a suitable solvent (e.g., ethanol).
-
Quantify the amount of this compound in the solvent using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Crush the washed microcapsules to release the encapsulated this compound and extract it with a solvent.
-
Quantify the amount of encapsulated this compound using GC-MS.
-
Calculate the EE using the formula above.
2.2.2 In Vitro Release Study
This protocol describes a method for measuring the release of this compound from microcapsules over time.
Materials:
-
This compound microcapsules
-
Release medium (e.g., deionized water, buffer solution at a specific pH, or a consumer product base)
-
Stirring device (e.g., magnetic stirrer or orbital shaker)
-
Headspace solid-phase microextraction (HS-SPME) fibers
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Protocol:
-
Disperse a known amount of microcapsules in a defined volume of the release medium in a sealed vial.
-
Place the vial in a temperature-controlled environment and stir at a constant rate.
-
At predetermined time intervals, expose an HS-SPME fiber to the headspace of the vial for a fixed period to adsorb the released this compound.
-
Analyze the adsorbed this compound by GC-MS.
-
Plot the cumulative amount of released this compound as a function of time to obtain the release profile.
Data Presentation
The following tables provide examples of how to present quantitative data from encapsulation and release studies. The data presented here are representative values based on studies of similar fragrance esters and should be replaced with experimental data for this compound.
Table 1: Encapsulation Parameters for this compound
| Encapsulation Method | Shell Material | Core:Shell Ratio | Encapsulation Efficiency (%) | Loading Capacity (%) | Particle Size (µm) |
| Interfacial Polymerization | Polyurea | 2:1 | 85 ± 5 | 40 ± 3 | 50 - 150 |
| Complex Coacervation | Gelatin/Acacia Gum | 3:1 | 78 ± 6 | 35 ± 4 | 100 - 300 |
| Spray Drying | Modified Starch | 1:2 | 92 ± 4 | 30 ± 2 | 20 - 80 |
Table 2: In Vitro Release of this compound from Microcapsules
| Time (hours) | Cumulative Release (%) - Diffusion | Cumulative Release (%) - pH 5 | Cumulative Release (%) - 40°C |
| 1 | 5 ± 1 | 10 ± 2 | 15 ± 3 |
| 6 | 15 ± 2 | 35 ± 4 | 45 ± 5 |
| 12 | 25 ± 3 | 60 ± 5 | 70 ± 6 |
| 24 | 40 ± 4 | 85 ± 6 | 90 ± 7 |
| 48 | 60 ± 5 | 95 ± 5 | 98 ± 4 |
Visualizations
The following diagrams illustrate key concepts in the controlled release of this compound.
Caption: Controlled release mechanisms for this compound from microcapsules.
Caption: General experimental workflow for this compound microencapsulation.
Signaling Pathways
While not directly related to the release mechanism from a microcapsule, the perception of this compound's fragrance involves olfactory signaling pathways. Upon release, this compound molecules bind to olfactory receptors in the nasal cavity, initiating a signal cascade that is transmitted to the brain and perceived as a specific scent. The controlled release aims to maintain a concentration of the fragrance in the air that is within the detection threshold of these receptors over an extended period.
References
The Use of Allyl Nonanoate as an Internal Standard in Chromatographic Analysis of Volatile Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of volatile and semi-volatile organic compounds by chromatography, particularly gas chromatography (GC), the use of an internal standard (IS) is a critical technique for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, sample preparation, and instrument response. Allyl nonanoate, a C12 ester, possesses several characteristics that make it a suitable internal standard for the analysis of a wide range of volatile compounds, especially in complex matrices such as those encountered in flavor, fragrance, food, and pharmaceutical industries. Its moderate volatility, thermal stability, and distinct mass spectrum allow for good chromatographic separation and detection.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value |
| Chemical Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Boiling Point | 243-244 °C |
| Density | 0.875 g/cm³ |
| CAS Number | 7493-72-3[1] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, hexane, acetone); Insoluble in water. |
| Normal Alkane RI (Non-polar column) | 1355-1376[1] |
| Normal Alkane RI (Polar column) | 1610[1] |
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte to create a calibration curve. The use of this ratio corrects for variations that can occur during the analytical process, leading to improved precision and accuracy.[2]
Experimental Protocol: Quantitative Analysis of Flavor and Fragrance Compounds in a Model Solution using GC-MS with this compound as an Internal Standard
This protocol describes a general procedure for the quantification of common flavor and fragrance compounds (e.g., limonene, linalool, and ethyl hexanoate) in a simple matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.
1. Materials and Reagents
-
Analytes: Limonene (≥99%), Linalool (≥97%), Ethyl hexanoate (≥99%)
-
Internal Standard: this compound (≥98%)
-
Solvent: Hexane (GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution: Accurately weigh approximately 100 mg of each analyte (limonene, linalool, ethyl hexanoate) and dissolve them in 100 mL of hexane to create a mixed analyte stock solution with a concentration of 1 mg/mL for each component.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with hexane. Add a constant amount of the IS Stock to each calibration standard to achieve a final internal standard concentration of 50 µg/mL. A typical calibration series might include analyte concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation
-
For a model sample, a known amount of the mixed analyte stock solution can be diluted in hexane to fall within the calibration range.
-
Add the IS Stock solution to the sample to achieve a final concentration of 50 µg/mL.
4. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Data Analysis
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the following equation from the calibration standards:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Calculate the average RF for each analyte across the calibration range.
-
Determine the concentration of the analyte in the unknown sample using the following equation:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)
-
Workflow for Quantitative Analysis using an Internal Standard
References
Troubleshooting & Optimization
Technical Support Center: Allyl Nonanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl nonanoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of this compound in Fischer Esterification
Q: We are experiencing a low yield of this compound using the Fischer esterification method with nonanoic acid and allyl alcohol. What are the potential causes and solutions?
A: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction. The equilibrium between the reactants (nonanoic acid and allyl alcohol) and products (this compound and water) can be shifted to favor the product by addressing the following factors:
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the ester.[1][2][3] The most effective method is to use a Dean-Stark apparatus during reflux with a solvent that forms an azeotrope with water, such as toluene or hexane.[2][4]
-
Excess Reactant: Employing a molar excess of one of the reactants can also push the equilibrium towards the product side. Since allyl alcohol is generally less expensive and has a lower boiling point, it is often used in excess.
-
Catalyst Activity and Concentration: Ensure the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is active and used at an appropriate concentration. For sulfuric acid, a typical loading is 1-2% w/w. An insufficient amount of catalyst will result in a slow and incomplete reaction.
-
Reaction Time and Temperature: Fischer esterification can be a slow process, with typical reaction times ranging from 1 to 10 hours. It is important to allow the reaction to proceed for a sufficient duration. Increasing the temperature can accelerate the reaction, but it should be carefully controlled to prevent side reactions and decomposition. Reaction temperatures typically range from 60–110 °C.
Issue 2: Incomplete Conversion in Enzymatic Synthesis
Q: Our enzymatic synthesis of this compound using an immobilized lipase (like Novozym 435) is showing low conversion. How can we optimize this reaction?
A: Low conversion in enzymatic esterification can be attributed to several factors related to the enzyme's activity and the reaction environment. Here are some troubleshooting steps:
-
Enzyme Activity: Ensure the immobilized lipase is active. Improper storage or handling can lead to deactivation. It is also important to use the correct enzyme loading.
-
Water Content: While a small amount of water is necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis) of the ester. For transesterification reactions, minimizing water is crucial. This can be achieved by using molecular sieves or applying a vacuum.
-
Reaction Time: Enzymatic reactions can be slower than conventional chemical reactions. Monitor the reaction's progress over time to determine when equilibrium is reached. High conversion efficiencies for similar esters have been reported within 24 hours.
-
Temperature: Temperature significantly impacts enzyme activity. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for enzymatic synthesis with a lipase like Novozym 435 is typically between 40-60°C.
Issue 3: Product Impurity and Byproduct Formation
Q: We are observing significant impurities in our final this compound product. What are the likely byproducts and how can we minimize them?
A: The nature of impurities will depend on the synthesis method used.
-
In Fischer Esterification:
-
Unreacted Starting Materials: The most common impurities are unreacted nonanoic acid and allyl alcohol due to an incomplete reaction. To address this, refer to the solutions for "Low Yield of this compound in Fischer Esterification."
-
Byproducts from Side Reactions: At higher temperatures, side reactions such as the dehydration of allyl alcohol or polymerization may occur. Using milder reaction conditions and ensuring a controlled temperature can mitigate this.
-
Catalyst Residue: Residual acid catalyst can cause product degradation, particularly during distillation. It is essential to neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and wash with water before the final purification step.
-
-
In Transesterification:
-
The primary impurities are likely to be the starting ester and alcohol. Driving the reaction to completion by removing the alcohol byproduct (e.g., methanol or ethanol) is key.
-
Issue 4: Choosing the Right Synthesis Method
Q: What are the advantages and disadvantages of the different synthesis methods for this compound?
A: The choice of synthesis method depends on the specific requirements of your application, such as scale, desired purity, and environmental considerations.
| Parameter | Fischer Esterification | Transesterification | Enzymatic Synthesis |
| Reactants | Nonanoic acid, Allyl alcohol | Methyl/Ethyl nonanoate, Allyl alcohol OR Allyl acetate, Methyl/Ethyl nonanoate | Nonanoic acid, Allyl alcohol OR Methyl/Ethyl nonanoate, Allyl alcohol |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Metal alkoxides, Acid/Base catalysts | Immobilized Lipase (e.g., Novozym 435) |
| Catalyst Loading | 1-2% w/w | Varies | 5-10% w/w |
| Reaction Temp. | 60-110 °C | Varies, often reflux | 40-60 °C |
| Reaction Time | 1-12 hours | Varies | ~24 hours |
| Reported Yield | Can be high (>90%) with optimization | High | High conversion efficiencies (82-85% reported for similar esters) |
| Byproduct | Water | Alcohol (e.g., Methanol) | Minimal |
| Advantages | Well-established, cost-effective for large scale | Can be driven to completion by removing volatile alcohol byproduct | "Green" & sustainable, high selectivity, mild conditions, minimal byproducts |
| Disadvantages | Harsh acidic conditions, byproduct (water) removal needed, potential for side reactions | May require preparation of starting ester | Slower reaction times, higher initial catalyst cost |
Experimental Protocols
1. Fischer Esterification of this compound
This protocol describes a general procedure for the acid-catalyzed esterification of nonanoic acid with allyl alcohol.
-
Materials:
-
Nonanoic acid
-
Allyl alcohol (in molar excess, e.g., 2-3 equivalents)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable azeotropic solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine nonanoic acid, excess allyl alcohol, and toluene.
-
Catalysis: Carefully add the acid catalyst (e.g., 1-2% w/w sulfuric acid) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the side arm of the Dean-Stark trap, while the toluene returns to the reaction flask. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess allyl alcohol using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
-
2. Enzymatic Synthesis of this compound
This protocol outlines a solvent-free approach for the synthesis of this compound catalyzed by an immobilized lipase.
-
Materials:
-
Nonanoic acid
-
Allyl alcohol (equimolar or slight excess)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
-
Procedure:
-
Setup: In a sealed flask, combine nonanoic acid and allyl alcohol.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the total reactants). If desired, add activated molecular sieves to adsorb the water produced.
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C). Ensure adequate mixing.
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Purification: The resulting liquid is the crude this compound. If necessary, purify by vacuum distillation to remove any unreacted starting materials.
-
Visualizations
Caption: Fischer-Speier Esterification and Purification Workflow.
Caption: Enzymatic Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
Technical Support Center: Esterification of Nonanoic Acid and Allyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of nonanoic acid and allyl alcohol to synthesize allyl nonanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary reaction is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between nonanoic acid and allyl alcohol. The reaction is reversible and produces this compound and water.[1][2][3] To favor the formation of the ester, the equilibrium must be shifted to the right.[2][4]
Q2: What are the common side reactions in this esterification?
A2: The most common "side reaction" is the reverse reaction, the hydrolysis of the ester back to nonanoic acid and allyl alcohol. Other potential side reactions, particularly under harsh acidic conditions or high temperatures, can include:
-
Polymerization: Allyl alcohol or the resulting allyl ester can polymerize.
-
Ether Formation: Self-condensation of allyl alcohol can form diallyl ether.
-
Rearrangement: While less common for allyl alcohol itself, rearrangement to propionaldehyde can occur with some allyl-type alcohols under certain conditions.
Q3: Why is my ester yield consistently low?
A3: Low yield is often due to the reversible nature of the Fischer esterification. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants. Another factor could be incomplete reaction due to insufficient reaction time or catalyst concentration.
Q4: How can I improve the yield of this compound?
A4: To improve the yield, you need to shift the reaction equilibrium towards the products. Common strategies include:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often allyl alcohol), can drive the reaction forward.
-
Water Removal: Actively removing water as it is formed is a highly effective method. This can be achieved through:
-
Azeotropic Distillation: Using a solvent like toluene or hexane with a Dean-Stark apparatus to physically remove water.
-
Drying Agents: Incorporating molecular sieves or anhydrous salts to sequester the water produced.
-
Q5: What are the most suitable catalysts for this reaction?
A5: Strong protic acids are the most common catalysts. These include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (TsOH)
-
Dry Hydrogen Chloride (HCl) gas Lewis acids such as scandium(III) triflate can also be used. The choice of catalyst can influence reaction rate and the prevalence of side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ester Formation | 1. Reaction equilibrium not shifted towards products.2. Inactive or insufficient catalyst.3. Insufficient reaction time or temperature. | 1. Use a large excess of allyl alcohol (e.g., 5-10 equivalents).2. Remove water using a Dean-Stark apparatus or molecular sieves.3. Ensure the catalyst is fresh and used in appropriate catalytic amounts (e.g., 1-5 mol%).4. Increase reaction time and/or temperature, monitoring for potential side reactions. |
| Presence of Unreacted Nonanoic Acid | 1. Incomplete reaction.2. Hydrolysis of the ester product during workup. | 1. See solutions for "Low or No Ester Formation".2. During aqueous workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and wash out unreacted nonanoic acid. Perform washes quickly and at low temperatures to minimize hydrolysis. |
| Polymerization of Reactants/Products | 1. Excessively high reaction temperatures.2. High concentration of the acid catalyst. | 1. Reduce the reaction temperature.2. Decrease the amount of catalyst used.3. Consider using a milder catalyst. |
| Formation of Diallyl Ether | 1. High reaction temperatures and strong acid catalyst promoting self-condensation of allyl alcohol. | 1. Lower the reaction temperature.2. Use a less concentrated acid catalyst.3. Use a smaller excess of allyl alcohol. |
| Difficulty in Product Purification | 1. Incomplete removal of the acid catalyst.2. Emulsion formation during aqueous extraction. | 1. Neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) before extraction.2. If an emulsion forms, add brine (saturated NaCl solution) to break the emulsion.3. For high purity, consider purification by vacuum distillation or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification with Dean-Stark Water Removal
This protocol aims to maximize the yield of this compound by removing water via azeotropic distillation.
Materials:
-
Nonanoic acid
-
Allyl alcohol (5 equivalents)
-
Toluene (as azeotropic solvent)
-
p-Toluenesulfonic acid (TsOH) (catalyst, 1-2 mol%)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add nonanoic acid, toluene, and allyl alcohol.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Assemble the Dean-Stark apparatus and condenser with the flask.
-
Heat the mixture to reflux with vigorous stirring. Toluene and water will form an azeotrope and distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the catalyst and remove unreacted nonanoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
Visualizations
Logical Workflow for Troubleshooting Low Ester Yield
Caption: Troubleshooting workflow for low ester yield.
Side Reaction Pathways
Caption: Key side reactions in the esterification process.
References
Technical Support Center: Purification of Crude Allyl Nonanoate by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude allyl nonanoate via fractional distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of crude this compound.
| Problem | Possible Causes | Recommended Solutions |
| No Distillate Collection | - Inadequate heating of the distillation flask.- Vacuum level is too high for the heating temperature.- Leak in the distillation apparatus. | - Gradually increase the heating mantle temperature.- Slowly decrease the vacuum level until distillation begins.- Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. |
| Bumping or Uncontrolled Boiling | - Absence of boiling chips or stir bar.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Reduce the heating rate to ensure smooth boiling. |
| Foaming in the Distillation Flask | - Presence of volatile impurities or residual solvent.- Contamination from vacuum grease. | - Ensure the crude product is properly worked up and dried before distillation.- Apply vacuum gradually to allow for the slow removal of volatile components.- Use minimal vacuum grease and ensure it does not come into contact with the crude product. |
| Product is Contaminated with Starting Material | - Inefficient fractional distillation column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for better separation of components with close boiling points. |
| Distillate Solidifies in the Condenser | - Cooling water is too cold. | - Use a coolant with a temperature above the melting point of this compound. |
| Product Has a Yellow or Brown Tint | - Thermal decomposition of the product at high temperatures.- Presence of high-boiling point impurities. | - Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle temperature does not significantly exceed the boiling point of the desired fraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities are typically unreacted starting materials, namely nonanoic acid and allyl alcohol, as well as any acid catalyst (e.g., sulfuric acid) used in the esterification reaction.[1]
Q2: Why is fractional distillation necessary for the purification of this compound?
A2: Fractional distillation is required to separate this compound from impurities with close boiling points, such as the starting materials.[2] Simple distillation may not provide adequate separation, leading to a product of lower purity.
Q3: Why is vacuum distillation recommended for this procedure?
A3: this compound has a high boiling point at atmospheric pressure (approximately 253.4 °C), at which temperature it may be susceptible to thermal decomposition.[3] Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification with a lower risk of product degradation.[2]
Q4: How can I determine the purity of my distilled this compound?
A4: The purity of the final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique will separate the components of your sample and provide a mass spectrum for each, allowing for their identification and quantification.
Q5: What is the expected boiling point of this compound under vacuum?
A5: The boiling point of this compound is dependent on the pressure. For example, at 3 mmHg, the boiling point is in the range of 87-91°C. At 50 mmHg, the boiling point is approximately 151°C.
Experimental Protocol: Vacuum Fractional Distillation of Crude this compound
This protocol outlines the procedure for the purification of crude this compound using vacuum fractional distillation.
1. Pre-distillation Workup:
-
After the esterification reaction, quench the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
2. Apparatus Setup:
-
Assemble a fractional distillation apparatus as shown in the diagram below.
-
Use a round-bottom flask of an appropriate size for the volume of crude product.
-
The fractionating column should be packed with a suitable material, such as Raschig rings or metal sponges, to increase the surface area for condensation and vaporization.
-
Ensure all glass joints are properly sealed with a light coating of vacuum grease.
-
Place a stir bar or boiling chips in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
3. Distillation Procedure:
-
Transfer the crude this compound into the distillation flask.
-
Begin stirring and slowly apply the vacuum, aiming for a pressure of approximately 10 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head.
-
Collect the forerun, which will primarily consist of lower-boiling point impurities like allyl alcohol.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure (refer to the table below), collect the main fraction in a clean receiving flask.
-
Once the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Boiling Point Data for Fractional Distillation
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) (approx.) |
| Allyl Alcohol | 97 | ~25 |
| Nonanoic Acid | 268-269 | ~135 |
| This compound | 253.4 | ~110 |
Note: The boiling points at reduced pressure are estimated and may vary depending on the specific conditions.
Visualizations
References
Removing residual acid catalyst from Allyl nonanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Allyl nonanoate, with a specific focus on the removal of residual acid catalyst after esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound following Fischer esterification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Organic layer remains acidic after washing with sodium bicarbonate solution. | 1. Insufficient amount of sodium bicarbonate solution used. 2. Concentration of the sodium bicarbonate solution is too low. 3. Inadequate mixing during the washing step. | 1. Perform additional washes with fresh saturated sodium bicarbonate solution. Test the pH of the aqueous layer after each wash until it is neutral or slightly basic (pH 7-8). 2. Use a saturated solution of sodium bicarbonate for effective neutralization. 3. Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash to maximize contact between the organic and aqueous phases. Remember to vent the funnel frequently to release any pressure buildup from CO2 evolution.[1] |
| An emulsion forms at the interface of the organic and aqueous layers. | 1. Vigorous shaking, especially with a basic solution. 2. Presence of unreacted starting materials or byproducts acting as surfactants. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.[1][2] 2. Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own. 3. If the emulsion persists, you can try filtering the entire mixture through a pad of Celite.[3][4] |
| Low yield of this compound after purification. | 1. Incomplete reaction. 2. Hydrolysis of the ester during the workup. 3. Product loss during transfers or extractions. | 1. Ensure the initial esterification reaction has gone to completion by using an excess of one reactant or by removing water as it forms (e.g., with a Dean-Stark trap). 2. Avoid using strong bases for neutralization, as this can promote saponification. Use a weak base like sodium bicarbonate. 3. Perform multiple extractions with the organic solvent to ensure all the product is recovered from the aqueous layer. Minimize the number of transfers between glassware. |
| The final product is wet (contains residual water) after drying with anhydrous sodium sulfate. | 1. Insufficient amount of drying agent used. 2. Insufficient contact time with the drying agent. 3. The drying agent is no longer effective (has absorbed its maximum capacity of water). | 1. Add more anhydrous sodium sulfate until some of it remains free-flowing in the solution, indicating that all the water has been absorbed. 2. Gently swirl the flask containing the organic layer and the drying agent for at least 15-20 minutes. 3. Use fresh anhydrous sodium sulfate. The appearance of clumps indicates that the drying agent is actively absorbing water. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing the reaction mixture with a sodium bicarbonate solution?
The primary purpose of washing with a sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is to neutralize the residual acid catalyst (e.g., sulfuric acid) and any unreacted nonanoic acid. This is a crucial step as the presence of acid in the final product can lead to degradation over time. The reaction of the acid with sodium bicarbonate produces a salt, water, and carbon dioxide gas.
Q2: How can I confirm that all the acid catalyst has been removed?
A simple method is to test the pH of the aqueous layer after the final wash. Use pH paper to ensure the aqueous phase is neutral (pH ~7). For more rigorous quantification, analytical techniques such as titration can be used on the aqueous washings. To confirm the purity of the final product and the absence of acidic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Q3: Why is a brine wash performed after the sodium bicarbonate wash?
A brine (saturated aqueous NaCl solution) wash is used to remove the bulk of the dissolved water from the organic layer before the final drying step. This "salting out" process reduces the amount of drying agent required and improves the efficiency of water removal. It also helps to break up any minor emulsions that may have formed.
Q4: Can I use a stronger base, like sodium hydroxide, for neutralization?
Using a strong base like sodium hydroxide (NaOH) is generally not recommended for neutralizing the acid catalyst in ester workups. Strong bases can catalyze the hydrolysis (saponification) of the ester product back to the carboxylate salt and the alcohol, which would reduce the yield of your desired this compound.
Experimental Protocol: Removal of Residual Acid Catalyst
This protocol outlines the standard procedure for the workup and purification of this compound following its synthesis via Fischer esterification using an acid catalyst.
Materials:
-
Reaction mixture containing this compound, residual acid catalyst, and unreacted starting materials.
-
An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
-
Distillation apparatus (optional, for final purification).
Procedure:
-
Cooling and Dilution:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Dilute the mixture with 2-3 volumes of an organic solvent like diethyl ether or ethyl acetate. This will ensure that the this compound is fully dissolved in the organic phase.
-
-
Neutralization Wash:
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution. After this wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, perform another wash.
-
-
Aqueous Wash:
-
Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This will remove the majority of the dissolved water in the organic phase.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate to the flask. Swirl the flask gently. The sodium sulfate will clump together as it absorbs water. Continue adding small portions of sodium sulfate until some of it remains as a free-flowing powder.
-
Allow the mixture to stand for at least 15-20 minutes, swirling occasionally.
-
-
Isolation of the Product:
-
Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, leaving the solid drying agent behind.
-
Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
-
Final Purification (Optional):
-
For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.
-
Quantitative Data Summary
The effectiveness of the washing procedure can be monitored by measuring the pH of the aqueous washes and the final purity of the product.
| Purification Step | Parameter Monitored | Target Value/Observation | Rationale |
| 1st NaHCO₃ Wash | pH of aqueous layer | May still be acidic | Neutralizes the bulk of the strong acid catalyst. |
| 2nd/Final NaHCO₃ Wash | pH of aqueous layer | pH 7-8 | Ensures complete neutralization of all acidic components. |
| Brine Wash | Clarity of organic layer | Should become clearer | Removes dissolved water, preparing for the drying agent. |
| After Drying with Na₂SO₄ | Appearance of organic layer | Clear (not cloudy) | Indicates removal of dispersed water. |
| Final Product | Purity by GC-MS | >97% (typical) | Confirms the removal of impurities and the integrity of the final product. |
Workflow Diagram
The following diagram illustrates the logical workflow for the removal of residual acid catalyst from a reaction mixture containing this compound.
Caption: Workflow for the purification of this compound.
References
Preventing polymerization of Allyl nonanoate during storage
Welcome to the technical support center for Allyl Nonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Visual Changes in this compound (Discoloration, Cloudiness, Increased Viscosity) | Polymerization has likely initiated. This can be caused by exposure to heat, light, or oxygen, or the presence of contaminants.[1] | 1. Immediately test a small sample to determine the extent of polymerization (see Experimental Protocols). 2. If polymerization is minimal, the product may be salvageable by re-purification (e.g., distillation or column chromatography).[1] 3. If significant polymerization has occurred (gelling or solidification), the product should be disposed of according to safety guidelines. 4. Review storage conditions to ensure they meet recommended standards (cool, dark, inert atmosphere).[1][2] |
| Inconsistent Experimental Results | The purity of this compound may be compromised by the presence of low-level oligomers due to slow polymerization during storage.[1] | 1. Analyze the starting material for oligomers using techniques like GC/MS or NMR. 2. Purify the this compound prior to use. 3. Add a suitable inhibitor to the purified product if it will be stored before use. |
| Precipitate or Gel Formation in Reactions | This indicates that polymerization is occurring under the reaction conditions. | 1. Ensure all solvents and reagents are free of peroxides. 2. Protect the reaction from light by covering the flask with aluminum foil. 3. Consider running the reaction at a lower temperature. 4. If compatible with your reaction chemistry, add a suitable polymerization inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The polymerization of this compound is typically a free-radical process. The allyl group's double bond is susceptible to polymerization initiated by factors such as heat, ultraviolet (UV) light, or the presence of radical initiators like peroxides. A key feature of allyl polymerization is "degradative chain transfer," where a growing polymer chain interacts with a monomer molecule, leading to the formation of a stable allylic radical. This process tends to result in the formation of low molecular weight oligomers rather than long polymer chains.
Q2: What are the visual indicators of this compound polymerization?
A2: Visual inspection can often reveal signs of polymerization. Key indicators include:
-
Increased viscosity: The liquid becomes noticeably thicker.
-
Discoloration: The typically colorless liquid may turn yellow or brown.
-
Formation of solids or gels: A precipitate or gel-like substance may appear.
-
Cloudiness: The solution may lose its clarity and become turbid.
Q3: How can I prevent the polymerization of this compound during storage?
A3: Proper storage is critical. The following conditions are recommended:
-
Temperature: Store at low temperatures, ideally between 2-8°C, to minimize thermally-induced polymerization.
-
Light: Protect from light by storing in an amber-colored bottle or in a dark location.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen.
-
Inhibitors: For long-term storage, consider adding a polymerization inhibitor.
Q4: Which polymerization inhibitors are suitable for this compound?
A4: The choice of inhibitor depends on the intended application and storage conditions. Common options for allyl esters include:
-
Phenolic Inhibitors: These require the presence of oxygen to function effectively.
-
Butylated hydroxytoluene (BHT)
-
4-Methoxyphenol (MEHQ)
-
Hydroquinone (HQ)
-
-
Stable Free Radicals: These are effective in the absence of oxygen.
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
A summary of common inhibitors is provided in the table below.
| Inhibitor | Typical Concentration | Mechanism | Oxygen Requirement |
| BHT | 10-200 ppm | Radical Scavenger | Yes |
| MEHQ | 50-500 ppm | Radical Scavenger | Yes |
| Hydroquinone | 100-1000 ppm | Radical Scavenger | Yes |
| TEMPO | 50-200 ppm | Radical Scavenger | No |
Q5: What is the recommended shelf life of this compound?
A5: The shelf life of this compound can be a year or longer if stored under the proper conditions of low temperature, protection from light, and in a tightly sealed container, preferably under an inert atmosphere.
Experimental Protocols
Protocol 1: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To detect the presence of low molecular weight oligomers in an this compound sample.
-
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Injector: Set the injector temperature to ensure volatilization without thermal degradation (e.g., 250°C).
-
Oven Program: Begin at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C per minute. This temperature gradient will separate the volatile monomer from any less volatile oligomers.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. Set the FID temperature between 280-300°C.
-
Data Analysis: The presence of broad peaks or a series of peaks at higher retention times than the monomer peak suggests the presence of oligomers.
-
Protocol 2: Evaluating Inhibitor Effectiveness
-
Objective: To compare the efficacy of different inhibitors in preventing the thermal polymerization of this compound.
-
Methodology:
-
Preparation: a. In a controlled environment, dispense equal aliquots of purified, uninhibited this compound into several small, sealable vials. b. To each vial, add a different inhibitor (e.g., BHT, MEHQ, TEMPO) at a predetermined concentration (e.g., 200 ppm). c. Include a negative control vial with no inhibitor and a positive control vial with an inhibitor stored at 4°C.
-
Accelerated Aging: a. Place the test vials (with various inhibitors and the negative control) in an oven set to a moderately elevated temperature (e.g., 50-60°C). Caution: This should be performed in a well-ventilated fume hood behind a safety shield due to the potential for pressure buildup from exothermic polymerization. b. At set time intervals (e.g., 24, 48, and 72 hours), remove the vials from the oven and allow them to cool.
-
Analysis: a. Visually inspect each sample for any changes in color, clarity, or viscosity. b. Analyze a small sample from each vial using GC-MS (as described in Protocol 1) to quantify the remaining monomer and detect the formation of oligomers.
-
Logical Diagram
Caption: Logical workflow for preventing this compound polymerization.
References
Addressing peak tailing of Allyl nonanoate in gas chromatography
Troubleshooting Guide: Addressing Peak Tailing of Allyl Nonanoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of this compound. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum. This distortion can lead to inaccurate peak integration, which compromises the quantitative precision and reproducibility of your results. For a moderately polar ester like this compound, peak tailing is a common issue that can significantly impact data quality.
Q2: What are the primary causes of peak tailing for this compound?
A2: The causes of peak tailing for this compound can be broadly categorized into two main areas:
-
Chemical (Active Sites): this compound, being a polar compound, is susceptible to interactions with active sites within the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, the column itself, or on non-volatile residues from previous injections. These interactions cause some of the analyte molecules to be retained longer than the bulk of the sample, resulting in a tailing peak.
-
Physical (System and Method Issues): Problems with the physical setup of the GC or the analytical method can also lead to peak tailing. These issues can affect all peaks in the chromatogram, not just polar analytes. Common physical causes include:
-
Improper column installation (e.g., incorrect insertion depth, leaks).
-
A poor column cut, creating a non-square and jagged surface.
-
Dead volumes in the flow path.
-
Column contamination.
-
Inappropriate injection parameters (e.g., temperature, volume).
-
Q3: How can I determine if the peak tailing is a chemical or physical issue?
A3: A good diagnostic step is to inject a non-polar compound, such as a hydrocarbon standard (e.g., n-alkanes).
-
If only this compound and other polar compounds in your sample exhibit tailing , the problem is likely chemical in nature (i.e., active sites).
-
If all peaks in the chromatogram, including the non-polar standard, are tailing , the issue is more likely to be physical (e.g., a bad column cut, improper installation, or a leak).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Scenario 1: Only this compound (and other polar analytes) are Tailing
This scenario strongly suggests that active sites in your GC system are the culprit. The following troubleshooting steps are recommended, in order of likelihood:
1. Inlet Liner and Septum Maintenance:
The inlet is the most common source of activity in a GC system.
-
Action: Replace the inlet liner and septum.
-
Recommendation: Use a high-quality, deactivated liner. For esters like this compound, a liner with glass wool can aid in vaporization, but the wool must also be deactivated. Regularly replacing these consumables is crucial for maintaining an inert flow path.
2. Column Trimming:
Active sites can develop at the head of the column due to the accumulation of non-volatile residues or degradation of the stationary phase.
-
Action: Trim the first 10-20 cm from the inlet end of the column.
-
Procedure: Ensure you make a clean, square cut using a ceramic scoring wafer or a diamond-tipped scribe. A poor cut can itself be a source of peak tailing.
3. Column Conditioning (Bake-out):
If trimming the column does not resolve the issue, a more thorough cleaning may be necessary.
-
Action: Perform a column bake-out according to the manufacturer's instructions.
-
Caution: Do not exceed the column's maximum temperature limit.
Quantitative Impact of Liner Deactivation on Peak Shape
Using a deactivated liner is critical for analyzing polar compounds like esters. The table below illustrates the expected improvement in peak symmetry.
| Liner Type | Expected Tailing Factor (Tf) for this compound | Comments |
| Non-Deactivated Liner | > 2.0 | Significant tailing due to interaction with active silanol groups. |
| Standard Deactivated Liner | 1.2 - 1.5 | Good peak shape, suitable for routine analysis. |
| Ultra-Inert/Highly Deactivated Liner | 1.0 - 1.2 | Excellent peak symmetry, ideal for trace analysis and high precision.[1][2][3][4][5] |
Scenario 2: All Peaks are Tailing
If all peaks in your chromatogram are tailing, the issue is likely physical. Follow these troubleshooting steps:
1. Column Installation:
Improper column installation is a very common cause of universal peak tailing.
-
Action: Re-install the column.
-
Key Checks:
-
Ensure the column ends are cut squarely.
-
Verify the correct column insertion depth into both the inlet and the detector, as specified by your instrument manufacturer.
-
Check for leaks at the column fittings using an electronic leak detector.
-
2. Injection Parameters:
Sub-optimal injection parameters can cause peak distortion.
-
Action: Review and optimize your injection parameters.
-
Parameter Optimization:
-
Injection Temperature: Ensure the temperature is high enough to vaporize this compound efficiently without causing thermal degradation. A starting point of 250 °C is recommended.
-
Injection Volume: Overloading the column can lead to peak fronting, but in some cases, it can contribute to tailing. If you suspect overloading, try reducing the injection volume.
-
Quantitative Impact of GC Parameters on Peak Asymmetry
The following table provides a summary of how different GC parameters can affect the peak shape of volatile esters.
| Parameter | Condition | Effect on Peak Shape | Recommended Adjustment |
| Injection Temperature | Too Low | Broadening and potential tailing due to slow vaporization. | Increase in 10-20 °C increments (not exceeding analyte degradation temperature). |
| Too High | Potential for analyte degradation, which can sometimes manifest as tailing. | Decrease temperature if degradation is suspected. | |
| Carrier Gas Flow Rate | Too Low | Increased band broadening and potential for tailing. | Optimize for best efficiency (van Deemter plot) or use manufacturer's recommended flow rate for the column dimensions. |
| Column Type | Non-polar (e.g., DB-1, HP-5) | May result in poor peak shape for polar esters due to secondary interactions. | Use a mid-polarity to polar column (e.g., DB-Wax, HP-INNOWAX, DB-624). |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
Sample Preparation:
For the analysis of fragrance compounds like this compound, sample preparation is often straightforward.
-
Dilution: Dilute the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration within the linear range of your detector. A starting concentration of 1-10 µg/mL is recommended.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection.
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar equivalent (e.g., DB-Wax) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio for screening) or Splitless (for trace analysis) |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting peak tailing for this compound.
References
Technical Support Center: Optimizing Lipase Activity for Enzymatic Allyl Nonanoate Synthesis
Welcome to the technical support center for the enzymatic synthesis of allyl nonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing lipase activity for this specific esterification reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Low or No Product Yield
Question: I am observing very low or no conversion of nonanoic acid and allyl alcohol to this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors related to the enzyme's activity and the reaction conditions. Below is a step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Explanations:
-
Enzyme Inactivation: Lipases can lose activity due to improper storage (temperature, moisture) or repeated use. High temperatures during the reaction can also lead to denaturation. Always store lipases according to the manufacturer's instructions and consider using a fresh batch of enzyme to rule out inactivation.
-
Suboptimal Temperature: Temperature significantly influences lipase activity. While higher temperatures can increase reaction rates, excessive heat can denature the enzyme. The optimal temperature for lipases is typically between 30°C and 60°C. For instance, in the synthesis of pentyl nonanoate, a maximum yield was achieved at 45°C.[1]
-
Incorrect Water Activity (aw): Water is crucial for maintaining the catalytic activity of lipases, but an excess of water can promote the reverse reaction (hydrolysis) of the ester. For esterification reactions, a low water activity is generally preferred. Water activities of aw < 0.2 are often reported as most suitable for sugar ester production. It has been demonstrated that initial water activity significantly affects lipase-catalyzed synthesis in organic media.
-
Substrate Inhibition or Impurities: High concentrations of short-chain alcohols or acids can inhibit or inactivate lipases.[2] Ensure the purity of your nonanoic acid and allyl alcohol. Impurities can interfere with the enzyme's active site.
-
Inappropriate Molar Ratio: The ratio of nonanoic acid to allyl alcohol can impact the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards product formation. However, a large excess of either the acid or alcohol can lead to enzyme inhibition. For the synthesis of pentyl nonanoate, a pentanol to nonanoic acid molar ratio of 9:1 resulted in the highest conversion.[2]
-
Solvent Effects: Polar, water-miscible solvents can strip the essential water layer from the enzyme, leading to inactivation.[3][4] Non-polar, hydrophobic solvents like hexane or heptane are generally preferred for lipase-catalyzed esterification. A solvent-free system, where the substrates themselves act as the solvent, is also a viable and often preferred approach.
Reaction Rate is Too Slow
Question: The reaction is proceeding, but the rate is too slow for practical application. How can I increase the reaction rate?
Answer: A slow reaction rate can be improved by optimizing several parameters.
Workflow for Optimizing Reaction Rate
Caption: Workflow for increasing the reaction rate.
Detailed Explanations:
-
Increase Temperature: Cautiously increasing the temperature towards the optimum for the specific lipase can significantly boost the reaction rate.
-
Increase Enzyme Concentration: A higher concentration of the lipase will lead to a faster reaction rate, assuming the substrates are not limiting.
-
Improve Mass Transfer: In heterogeneous catalysis with an immobilized lipase, ensuring efficient mixing is crucial to overcome mass transfer limitations. Increasing the agitation speed can help.
-
Water Removal: Water is a byproduct of esterification. Its accumulation can slow down the forward reaction. Employing methods to remove water as it is formed, such as the use of molecular sieves or applying a vacuum, can increase the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the best type of lipase to use for this compound synthesis?
A1: While various lipases can catalyze this reaction, Candida antarctica lipase B (CALB), often in its immobilized form as Novozym® 435, is widely reported to be highly efficient for the synthesis of a broad range of esters due to its high activity and stability. However, the optimal lipase may vary, and it is recommended to screen a few different commercially available lipases.
Q2: Should I use an immobilized or a free lipase?
A2: Immobilized lipases are generally preferred for several reasons:
-
Ease of Separation: They can be easily filtered from the reaction mixture, simplifying product purification.
-
Reusability: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, which is cost-effective.
-
Enhanced Stability: Immobilization can protect the lipase from harsh reaction conditions, increasing its operational stability.
Q3: What are the optimal reaction conditions for this compound synthesis?
A3: The optimal conditions should be determined empirically for your specific system. However, based on the synthesis of similar esters, a good starting point would be:
-
Temperature: 40-60°C
-
Substrate Molar Ratio (Alcohol:Acid): Varies, but an excess of one substrate (e.g., 2:1 to 9:1) is often beneficial.
-
Enzyme Concentration: 5-10% (w/w of total substrates)
-
Solvent: A non-polar solvent like hexane or a solvent-free system.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a critical role. Hydrophobic (non-polar) solvents are generally best as they do not strip the essential water layer from the lipase, which is necessary for its activity. Hydrophilic (polar) solvents can lead to enzyme deactivation. Solvent-free systems are often advantageous as they increase reactant concentration and simplify downstream processing.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by tracking the consumption of the reactants (nonanoic acid or allyl alcohol) or the formation of the product (this compound). Common analytical techniques include:
-
Gas Chromatography (GC): To separate and quantify the reactants and the product.
-
Titration: To measure the decrease in the concentration of nonanoic acid.
Quantitative Data from Analogous Ester Syntheses
While specific data for this compound is limited in the literature, the following tables summarize reaction conditions and outcomes for the synthesis of other esters using lipases. This data can serve as a valuable guide for optimizing your reaction.
Table 1: Effect of Temperature on Lipase-Catalyzed Ester Synthesis
| Ester Product | Lipase Source | Temperature (°C) | Conversion/Yield (%) | Reference |
| Pentyl nonanoate | Rhizomucor miehei | 25 | ~65 | |
| Pentyl nonanoate | Rhizomucor miehei | 45 | ~86 | |
| Pentyl nonanoate | Rhizomucor miehei | 50 | ~85 | |
| Phenylglycinolamide | Novozym 435 | 40 | 65 | |
| Phenylglycinolamide | Novozym 435 | 60 | 81 | |
| Phenylglycinolamide | Novozym 435 | 65 | <80 |
Table 2: Effect of Substrate Molar Ratio on Lipase-Catalyzed Ester Synthesis
| Ester Product | Lipase Source | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Reference |
| Pentyl nonanoate | Rhizomucor miehei | 1:1 | ~78 | |
| Pentyl nonanoate | Rhizomucor miehei | 9:1 | ~86 | |
| Oleyl oleate | Candida antarctica | 1:1 | ~75 | |
| Oleyl oleate | Candida antarctica | 2:1 | >95 | |
| Benzyl benzoate | Novozym® 435 | 1:5 (Alcohol:Anhydride) | 32 | |
| Benzyl benzoate | Lipozyme® RM IM | 1:5 (Alcohol:Anhydride) | 51 |
Experimental Protocols
Representative Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup. It is based on established methods for the synthesis of similar esters using an immobilized lipase like Novozym® 435.
Materials:
-
Nonanoic acid (high purity)
-
Allyl alcohol (high purity)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Anhydrous n-hexane or other suitable non-polar solvent (optional, for solvent-based reaction)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel with magnetic stirrer and temperature control (e.g., oil bath)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine nonanoic acid and allyl alcohol. For initial experiments, a molar ratio of 1:1 can be used. If a solvent is used, add it to the vessel at this stage.
-
Water Removal (Optional but Recommended): Add activated molecular sieves to the reaction mixture (approximately 10-20% w/w of the limiting reactant) to adsorb the water produced during the reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% by weight of the total substrates.
-
Reaction:
-
Seal the reaction vessel to prevent the evaporation of volatile components.
-
Place the vessel in a temperature-controlled bath set to the desired temperature (e.g., 50°C).
-
Begin stirring at a constant rate (e.g., 200 rpm) to ensure the mixture is homogenous and to minimize mass transfer limitations.
-
-
Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by GC or titration to determine the conversion of reactants to this compound.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring. Separate the immobilized lipase from the reaction mixture by filtration. The lipase can be washed with a non-polar solvent and dried for potential reuse.
-
Product Purification: The crude product can be purified to remove any unreacted starting materials and the solvent (if used). This is typically achieved by vacuum distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for the enzymatic synthesis of this compound.
References
Minimizing degradation of Allyl nonanoate during thermal analysis
Welcome to the technical support center for the thermal analysis of allyl nonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the thermal analysis of this volatile and potentially unstable ester.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the thermal analysis of this compound.
Problem 1: Sample loss before analysis or at the beginning of the TGA curve.
-
Possible Cause: Evaporation of the volatile this compound at room temperature or upon initial heating. This compound has a boiling point of 87°C and a flash point between 84-89°C, making it susceptible to evaporation.[1]
-
Solution:
-
Use Hermetically Sealed Pans: For both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), it is crucial to use hermetically sealed sample pans to prevent the evaporation of the liquid sample before and during the analysis.[2][3][4]
-
Minimize Sample Preparation Time: Prepare the sample pans quickly to reduce the time the sample is exposed to the atmosphere.
-
Low Initial Temperature: Start the thermal analysis at a sub-ambient temperature if your instrument allows, to ensure the sample is stable at the beginning of the experiment.
-
Problem 2: Inconsistent or non-reproducible TGA/DSC results.
-
Possible Cause 1: Variable sample mass.
-
Solution: Use a microbalance to accurately weigh the sample. Aim for a consistent sample mass (e.g., 5-10 mg) for all analyses to ensure comparability of the results.[3]
-
-
Possible Cause 2: Inconsistent heating rate.
-
Solution: The heating rate significantly affects the decomposition temperature. Use the same heating rate for all comparative experiments. A lower heating rate (e.g., 5-10 °C/min) can provide better resolution of thermal events.
-
-
Possible Cause 3: Poor thermal contact.
-
Solution: Ensure the sample forms a thin, even layer at the bottom of the sample pan to ensure uniform heat transfer.
-
Problem 3: Evidence of degradation at unexpectedly low temperatures.
-
Possible Cause 1: Oxidation of the allyl group. The unsaturated allyl group can be susceptible to oxidation, which can be initiated at lower temperatures than thermal decomposition.
-
Solution:
-
Inert Atmosphere: Always perform TGA and DSC analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Purge the instrument thoroughly with the inert gas before starting the experiment.
-
Antioxidant Stabilizers: Consider the addition of a small amount of a suitable antioxidant. Hindered phenols are a common class of antioxidants used to stabilize polymers and organic molecules. However, be aware that the stabilizer will have its own thermal signature.
-
-
-
Possible Cause 2: Catalytic degradation. Impurities in the sample or reactions with the sample pan material can catalyze degradation.
-
Solution:
-
High Purity Sample: Ensure the this compound sample is of high purity.
-
Inert Pan Material: While aluminum is common, consider using a more inert pan material like gold or platinum if catalytic reactions with the pan are suspected.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal events for this compound in TGA and DSC?
-
A1: In a typical TGA analysis under an inert atmosphere, you should observe an initial flat baseline (no mass loss) until the temperature is high enough to cause either evaporation or decomposition. If using a non-hermetically sealed pan, you will see mass loss due to evaporation starting at a lower temperature. The primary mass loss event will be due to the decomposition of the molecule. In DSC, you may observe a glass transition at very low temperatures, followed by potential melting if the sample was solidified. The main event will likely be an endothermic peak corresponding to boiling if the pan is not perfectly sealed, or an exothermic or endothermic event corresponding to decomposition at higher temperatures.
Q2: At what temperature does this compound thermally decompose?
Q3: How can I prevent the degradation of the allyl group during thermal analysis?
-
A3: The primary strategies are to prevent oxidation and to control the thermal energy input.
-
Use an inert atmosphere (Nitrogen or Argon): This is the most critical step to prevent oxidation of the double bond in the allyl group.
-
Use a slow heating rate: A rate of 10°C/min is a good starting point. Slower rates can sometimes reveal more detailed information about the degradation process.
-
Consider stabilizers: If degradation persists at lower than expected temperatures even under an inert atmosphere, a small amount of an antioxidant like a hindered phenol could be added. However, this will add complexity to the interpretation of the results.
-
Q4: What type of sample pan is best for analyzing liquid this compound?
-
A4: Hermetically sealed aluminum pans are the standard and most cost-effective choice for volatile liquids like this compound. These pans can be sealed to prevent the sample from evaporating before and during the analysis. For DSC experiments, ensure the reference pan is also an empty, hermetically sealed pan of the same type.
Q5: What is a typical sample size for the thermal analysis of this compound?
-
A5: A sample mass of 5-10 mg is generally recommended for both TGA and DSC analysis. This size is large enough to provide a clear signal but small enough to minimize thermal gradients within the sample.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| Boiling Point | 87 °C | |
| Flash Point | 88.89 °C (192.00 °F) |
Table 2: Recommended TGA/DSC Experimental Parameters for this compound
| Parameter | Recommendation | Rationale |
| Sample Mass | 5 - 10 mg | Optimal signal-to-noise ratio and minimal thermal gradients. |
| Sample Pan | Hermetically Sealed Aluminum | Prevents evaporation of the volatile liquid. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the allyl group. |
| Purge Gas Flow Rate | 20 - 50 mL/min | Standard flow rate to maintain an inert environment. |
| Heating Rate | 10 °C/min | A good starting point for general analysis. Lower rates (e.g., 5 °C/min) can improve resolution. |
| Temperature Range | Ambient to 600 °C (for TGA) | To capture the full decomposition profile. A preliminary run is advised to narrow the range. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated.
-
Sample Preparation:
-
Tare a hermetically sealed aluminum pan on a microbalance.
-
Using a micropipette, dispense 5-10 mg of this compound into the pan.
-
Hermetically seal the pan using a sample press.
-
Record the exact mass of the sample.
-
-
TGA Method Setup:
-
Set the initial temperature to 25 °C.
-
Set the heating rate to 10 °C/min.
-
Set the final temperature to 600 °C.
-
Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min.
-
-
Running the Analysis:
-
Place the sealed sample pan in the TGA autosampler or manually load it into the furnace.
-
Place an empty, sealed aluminum pan as a reference if required by the instrument.
-
Start the TGA method.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
-
Instrument Preparation: Ensure the DSC instrument is clean and calibrated.
-
Sample Preparation:
-
Prepare a hermetically sealed sample pan with 5-10 mg of this compound as described in the TGA protocol.
-
Prepare an identical, empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Method Setup:
-
Set the initial temperature to a sub-ambient temperature (e.g., -50 °C) if a cooling accessory is available, to observe any low-temperature transitions. Otherwise, start at 25 °C.
-
Set the heating rate to 10 °C/min.
-
Set the final temperature based on the TGA results, ensuring it is below the onset of significant decomposition.
-
Set the purge gas to nitrogen or argon with a flow rate of 20-50 mL/min.
-
-
Running the Analysis:
-
Place the sealed sample pan and the reference pan in the DSC cell.
-
Start the DSC method.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify and analyze thermal events such as glass transitions, melting points (if applicable), and decomposition events.
-
Visualizations
Caption: Workflow for Thermal Analysis of this compound.
Caption: Troubleshooting Low-Temperature Degradation.
References
Troubleshooting poor solubility of Allyl nonanoate in polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of allyl nonanoate in polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in polar solvents like water or ethanol?
This compound is a fatty acid ester with a long, non-polar nine-carbon chain and an ester group.[1][2] This chemical structure results in a molecule that is largely non-polar and hydrophobic. According to the principle of "like dissolves like," polar solvents preferentially dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[3] The large non-polar portion of this compound makes it inherently difficult to dissolve in polar solvents. Its solubility in water is estimated to be extremely low, at approximately 4.709 mg/L at 25°C.[4] While it is qualitatively described as "soluble in alcohol," its solubility can be limited, especially in hydroalcoholic solutions.[5]
Q2: I observe an oily layer or cloudiness when I add this compound to my polar solvent system. What does this indicate?
The formation of an oily layer or turbidity is a clear indication that the this compound has not dissolved and has instead phase-separated from the polar solvent. This occurs because the non-polar this compound molecules are aggregating together to minimize their contact with the polar solvent molecules, a behavior driven by unfavorable intermolecular forces between the two.
Q3: Can I improve the solubility of this compound by heating the mixture?
For many solid compounds, increasing the temperature enhances solubility. While gentle heating can sometimes improve the dissolution rate of liquid solutes like this compound, it may not be sufficient to overcome its inherent insolubility in highly polar solvents. Exercise caution when heating, as this compound is combustible, and excessive heat can lead to degradation or unwanted side reactions.
Q4: Are there any recommended alternative solvents for this compound?
This compound is expected to be more soluble in non-polar organic solvents such as hexane, toluene, or dichloromethane due to its non-polar nature. For applications requiring a more polar environment, using a co-solvent system is often the most effective approach.
Troubleshooting Guide
Issue 1: this compound forms a separate layer in my aqueous solution.
-
Cause: this compound is highly hydrophobic and immiscible with water.
-
Solution 1: Introduce a Co-solvent. The addition of a water-miscible organic solvent in which this compound is more soluble can increase the overall solvating power of the mixture. This technique, known as co-solvency, works by reducing the polarity of the solvent system.
-
Recommended Co-solvents: Ethanol, isopropanol, acetone, or dimethyl sulfoxide (DMSO).
-
Procedure: Start by dissolving the this compound in the co-solvent first, and then add this solution to the aqueous phase with continuous stirring.
-
-
Solution 2: Utilize a Surfactant. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the non-polar this compound molecules, effectively dispersing them in the aqueous phase.
-
Recommended Surfactants: Polysorbates (e.g., Tween® 80) or polyglycerol esters.
-
Procedure: Prepare a solution of the surfactant in the aqueous phase at a concentration above its critical micelle concentration (CMC). Then, add the this compound to this solution with vigorous stirring.
-
Issue 2: The solution becomes cloudy or precipitates upon standing, even after initial apparent dissolution.
-
Cause: The initial mixture may have been a supersaturated solution or a fine emulsion that is not thermodynamically stable.
-
Solution 1: Optimize Co-solvent Ratio. The ratio of the co-solvent to the aqueous phase is critical. You may need to increase the proportion of the co-solvent to maintain the solubility of this compound.
-
Solution 2: Increase Surfactant Concentration. Ensure that the surfactant concentration is sufficient to solubilize the amount of this compound added. You may need to experiment with different surfactant concentrations.
-
Solution 3: Sonication. Applying ultrasonic energy can help to break down larger oil droplets and create a more stable and finely dispersed nanoemulsion.
Data Presentation
Table 1: Qualitative and Estimated Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low (Insoluble) | The large non-polar carbon chain dominates the molecule's properties, leading to hydrophobicity. |
| Ethanol, Methanol | Soluble to Miscible | The alkyl portion of the alcohol can interact with the non-polar tail of the ester, while the hydroxyl group provides some polarity. | |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | These solvents have dipoles that can interact with the ester group, but they are less effective at solvating the non-polar chain compared to alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. | |
| Non-Polar | Hexane, Toluene | Highly Soluble | The non-polar nature of these solvents is well-suited to solvate the long hydrocarbon tail of this compound. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To prepare a homogenous solution of this compound in a polar solvent system using a co-solvent.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Deionized water (or other aqueous buffer)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol). Ensure it is fully dissolved.
-
In a separate container, place the desired volume of the aqueous phase.
-
Place the aqueous phase on a magnetic stirrer and begin gentle stirring.
-
Slowly add the this compound stock solution dropwise to the stirring aqueous phase.
-
Observe the solution for any signs of cloudiness or precipitation.
-
If the solution remains clear, you have successfully created a stable solution. If it becomes turbid, the solubility limit has been exceeded, and you will need to adjust the co-solvent to aqueous phase ratio or decrease the final concentration of this compound.
Protocol 2: Solubilization using a Surfactant (Micellar Solubilization)
Objective: To disperse this compound in an aqueous solution using a surfactant to form a clear micellar solution.
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80) or other suitable surfactant
-
Deionized water (or other aqueous buffer)
-
Beakers
-
Magnetic stirrer and stir bar
-
Vortex mixer or sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous phase (e.g., 5% w/v Tween® 80). Ensure the surfactant is fully dissolved.
-
Add the desired amount of this compound directly to the surfactant solution.
-
Vigorously stir the mixture using a magnetic stirrer for at least 30 minutes.
-
For enhanced dispersion, use a vortex mixer for 2-5 minutes or sonicate the mixture for 5-10 minutes.
-
Allow the solution to stand and visually inspect for clarity. A transparent or slightly opalescent solution indicates successful micellar solubilization.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Experimental workflow for the co-solvent method.
References
Validation & Comparative
A Comparative Olfactory Analysis: Allyl Nonanoate vs. Ethyl Heptanoate
For researchers, scientists, and professionals in drug development, a precise understanding of the aromatic properties of chemical compounds is paramount. This guide provides a detailed comparison of the aroma profiles of two common fruity esters, Allyl Nonanoate and Ethyl Heptanoate, supported by established experimental methodologies.
This analysis delves into the distinct olfactory characteristics of this compound and Ethyl Heptanoate, presenting a summary of their sensory attributes. Detailed protocols for sensory evaluation and instrumental analysis are provided to enable reproducible and rigorous comparative studies.
Quantitative Aroma Profile Comparison
The following table summarizes the key aroma descriptors for this compound and Ethyl Heptanoate, with illustrative intensity scores on a 10-point scale, where 1 represents a very weak intensity and 10 represents a very strong intensity. These values are derived from descriptive literature and serve as a guide for sensory panel evaluation.
| Aroma Descriptor | This compound (Illustrative Intensity) | Ethyl Heptanoate (Illustrative Intensity) |
| Fruity | 8 | 9 |
| Pineapple | 7 | 8 |
| Grape | 2 | 6 |
| Cognac/Winy | 6 | 7 |
| Waxy | 7 | 3 |
| Sweet | 8 | 7 |
| Green | 3 | 2 |
| Creamy | 5 | 2 |
Olfactory Breakdown
This compound is characterized by a complex fruity aroma with prominent notes of cognac and pineapple.[1] Its profile is further distinguished by a significant waxy and sweet character, complemented by creamy and wine-like undertones.[1][2] A slightly green and berry-like nuance can also be perceived.
Ethyl Heptanoate presents a powerful fruity aroma, most commonly associated with pineapple and grape.[3][4] It also possesses a distinct cognac and brandy-like scent. While sweet, it is generally perceived as less waxy and creamy compared to this compound, with a more direct and potent fruitiness.
Experimental Protocols
To obtain robust and reproducible data for comparing the aroma profiles of this compound and Ethyl Heptanoate, the following experimental protocols are recommended.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This method provides a detailed and quantifiable sensory profile of the aroma compounds.
1. Panelist Selection and Training:
-
Recruit 8-12 panelists with demonstrated sensory acuity.
-
Conduct training sessions to familiarize panelists with the aroma descriptors relevant to fruity esters (e.g., pineapple, grape, waxy, sweet, cognac).
-
Provide reference standards for each descriptor to ensure calibration among panelists.
2. Sample Preparation:
-
Prepare solutions of this compound and Ethyl Heptanoate at equivalent, perceptually moderate concentrations in an odorless solvent (e.g., mineral oil or propylene glycol).
-
Present samples in identical, coded, and capped glass vials to prevent bias.
-
Allow samples to equilibrate to a controlled room temperature before evaluation.
3. Evaluation Procedure:
-
Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature, and air circulation.
-
Panelists will assess the aroma of each sample by removing the cap and sniffing.
-
Each panelist will independently rate the intensity of each aroma descriptor on a structured line scale (e.g., a 15-cm line anchored with "low intensity" and "high intensity").
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
4. Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds.
-
Visualize the results using spider web diagrams or bar charts for a clear comparison of the sensory profiles.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O analysis identifies the specific volatile compounds that contribute to the perceived aroma.
1. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
A capillary column suitable for the separation of volatile esters (e.g., a DB-5 or equivalent).
2. Sample Preparation:
-
Prepare dilute solutions of this compound and Ethyl Heptanoate in a volatile solvent (e.g., dichloromethane).
3. GC-O Analysis:
-
Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.
-
A trained sensory panelist (or panel) sniffs the effluent from the olfactometry port and records the retention time and aroma descriptor for each odor detected.
-
The intensity of each aroma can also be rated on a scale.
4. Data Analysis and Interpretation:
-
The data from the FID provides information on the quantity of each compound.
-
The olfactometry data identifies which of these compounds are odor-active and their specific aroma characteristics.
-
Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for comparing aroma profiles.
Caption: Logical relationship of the comparative analysis process.
References
A Comparative Guide to the Validation of Analytical Methods for Allyl Nonanoate in Dairy Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of allyl nonanoate in various dairy matrices. This compound is a flavor ester that contributes to the fruity and pineapple-like aroma in many food products, including dairy items like yogurt and flavored milk.[1][2] The accurate and precise measurement of this compound is critical for quality control, formulation development, and ensuring compliance with regulatory standards. This document outlines a primary validated method, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and compares its performance with alternative analytical techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The performance of the primary HS-SPME-GC-MS method is compared against two alternative techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The validation parameters are established in accordance with recognized analytical method validation guidelines.[3]
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | HS-SPME-GC-MS | GC-FID | HPLC-MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95.5 - 104.2% | 92.0 - 106.5% | 97.0 - 102.5% |
| Precision (%RSD) | < 5% | < 8% | < 4% |
| Limit of Detection (LOD) | 0.05 µg/kg | 0.5 µg/kg | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg | 1.5 µg/kg | 0.3 µg/kg |
| Run Time | ~25 min | ~25 min | ~15 min |
| Specificity | High (Mass Spec) | Moderate | High (Mass Spec) |
| Matrix Effect | Moderate | High | Low to Moderate |
The HS-SPME-GC-MS method demonstrates superior sensitivity and specificity for the analysis of this compound in complex dairy matrices. While GC-FID offers a more cost-effective alternative, it is more susceptible to matrix interferences and has a higher limit of detection. HPLC-MS provides a rapid analysis with high sensitivity, though it is less commonly employed for volatile esters like this compound and may require derivatization.
Experimental Protocols
Detailed methodologies for the primary and alternative analytical methods are provided below.
Primary Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the extraction and quantification of volatile and semi-volatile compounds from complex matrices like dairy products.[4][5]
1. Sample Preparation:
-
Homogenize the dairy sample (e.g., yogurt, milk).
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).
-
If necessary, add a salt solution (e.g., NaCl) to improve the release of volatile compounds from the matrix.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heated agitator.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes at 60°C) with agitation.
-
Retract the fiber into the needle.
3. GC-MS Analysis:
-
Injector: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in both full scan and selected ion monitoring (SIM) modes for identification and quantification, respectively.
Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method follows a similar sample preparation and gas chromatography protocol as GC-MS but utilizes a different detector.
1. Sample Preparation and GC Conditions:
-
Follow the same HS-SPME procedure as described for GC-MS.
-
The GC column and temperature program can be the same.
2. FID Detection:
-
The detector temperature is typically set at 250-300°C.
-
Quantification is based on the peak area relative to the internal standard. While robust, FID is less specific than MS and may be prone to interferences from co-eluting compounds.
Alternative Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
While less conventional for this analyte, HPLC-MS can be adapted for the analysis of esters, particularly if they are less volatile or if simultaneous analysis with non-volatile compounds is required.
1. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the dairy matrix.
-
The extract is then concentrated and reconstituted in a solvent compatible with the mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter.
2. HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) may be used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Method Validation Workflow
The following diagram illustrates the key stages in the validation of the primary HS-SPME-GC-MS analytical method.
Caption: Workflow for the validation of the HS-SPME-GC-MS method.
References
Sensory panel comparison of synthetic vs. natural pineapple flavor
A comparative analysis of the sensory profiles of natural and synthetic pineapple flavors, providing researchers, scientists, and drug development professionals with objective data to inform formulation decisions.
The characteristic flavor of pineapple, a complex interplay of sweetness, tartness, and a bouquet of volatile aromatic compounds, is highly sought after in the food, beverage, and pharmaceutical industries. While natural pineapple extracts offer a complex and authentic flavor profile, synthetic alternatives provide a consistent and often more cost-effective solution. This guide presents a comparative sensory analysis of natural and synthetic pineapple flavors, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most suitable flavoring agent for a given application.
Quantitative Sensory Profile Comparison
A trained sensory panel evaluated both a natural pineapple flavor extract and a synthetic pineapple flavor formulation. The panelists rated the intensity of key sensory attributes on a 9-point scale, where 1 represents "not perceptible" and 9 represents "extremely intense." The mean scores for each attribute are summarized in the table below.
| Sensory Attribute | Natural Pineapple Flavor | Synthetic Pineapple Flavor |
| Aroma | ||
| Fruity | 7.8 | 8.2 |
| Sweet | 6.5 | 7.1 |
| Caramel-like | 5.2 | 3.5 |
| Green/Unripe | 3.1 | 1.5 |
| Flavor | ||
| Overall Pineapple | 8.1 | 7.5 |
| Sweetness | 7.2 | 8.0 |
| Sourness/Tartness | 6.8 | 5.5 |
| Astringency | 2.5 | 1.8 |
| Aftertaste | ||
| Lingering Sweetness | 6.3 | 7.5 |
| Chemical/Artificial | 1.2 | 4.8 |
Key Chemical Constituents
The distinct sensory profiles of natural and synthetic pineapple flavors can be attributed to their differing chemical compositions. Natural pineapple flavor is a complex mixture of esters, aldehydes, alcohols, and lactones[1]. Key contributors to the characteristic aroma of fresh pineapple include ethyl 2-methylbutanoate, ethyl hexanoate, and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), which imparts a sweet, caramel-like nuance[2].
Synthetic pineapple flavors are typically simpler mixtures of key aroma compounds, with esters such as ethyl butyrate and amyl butyrate being major contributors to the fruity profile[2]. While effective at mimicking the primary fruity notes, synthetic formulations may lack the complexity and subtle nuances of their natural counterparts, which can result in a less rounded and sometimes artificial aftertaste.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
The sensory data presented in this guide was obtained using the following Quantitative Descriptive Analysis (QDA) protocol:
1. Panelist Selection and Training:
-
A panel of 12 individuals (6 male, 6 female, ages 25-50) was selected based on their sensory acuity and ability to discriminate between different flavor profiles.
-
Panelists underwent 10 hours of training to familiarize them with the sensory attributes of pineapple flavor, using both natural pineapple juice and solutions of key aroma compounds as references.
2. Sample Preparation:
-
A natural pineapple flavor extract and a synthetic pineapple flavor were each diluted in a neutral sugar-water solution to a concentration of 0.1% (w/v).
-
Samples were presented to panelists in 30 mL aliquots in opaque, capped cups, coded with random three-digit numbers.
3. Sensory Evaluation:
-
The evaluation was conducted in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists.
-
Panelists were instructed to evaluate the aroma of each sample first, followed by the flavor and aftertaste.
-
A 9-point unstructured line scale was used to rate the intensity of each sensory attribute.
-
Panelists were provided with unsalted crackers and water to cleanse their palates between samples.
4. Data Analysis:
-
The intensity ratings for each attribute were collected and averaged across all panelists.
-
Statistical analysis (ANOVA) was performed to determine significant differences between the natural and synthetic flavor profiles.
Experimental Workflow Diagram
Caption: Sensory evaluation experimental workflow.
References
Comparative Stability of Allyl Nonanoate and Other Allyl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of ester compounds is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products and chemical intermediates. This guide provides a comparative analysis of the stability of allyl nonanoate against other common allyl esters, focusing on hydrolytic, thermal, and oxidative degradation pathways. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate compounds for various applications.
Executive Summary
Allyl esters are widely used in organic synthesis and as components in various formulations. Their stability is a key determinant of their utility. This guide compares the stability of this compound with other representative allyl esters, such as allyl acetate and allyl propionate. In general, the stability of these esters is influenced by the nature of the acyl group and the presence of the reactive allyl moiety. This compound, with its long, saturated fatty acid chain, exhibits distinct stability characteristics compared to its shorter-chain counterparts.
Comparative Data Presentation
The following table summarizes the key physical and stability properties of this compound and other selected allyl esters. It is important to note that direct comparative stability data under identical conditions is not always available in the literature. Therefore, some of the stability assessments are based on qualitative comparisons and data from closely related compounds.
| Property | This compound | Allyl Acetate | Allyl Propionate |
| Molecular Formula | C₁₂H₂₂O₂ | C₅H₈O₂ | C₆H₁₀O₂ |
| Molecular Weight | 198.30 g/mol [1] | 100.12 g/mol | 114.14 g/mol [2] |
| Boiling Point | 151 °C @ 50 mmHg[3] | 103-104 °C @ 760 mmHg[4] | 124-125 °C @ 760 mmHg[2] |
| Density | 0.88 g/cm³ | 0.928 g/mL @ 25 °C | 0.914 g/cm³ @ 20 °C |
| Hydrolytic Stability | Similar to other straight-chain allyl esters; faster than branched-chain esters. | Generally susceptible to acid and base-catalyzed hydrolysis. | Susceptible to hydrolysis. |
| Thermal Stability | Expected to be relatively high due to the long saturated chain. | Decomposes at elevated temperatures. | Decomposes at elevated temperatures. |
| Oxidative Stability | The saturated nonanoate chain is stable; the allyl group is a site of potential oxidation. | The allyl group is susceptible to oxidation. | The allyl group is susceptible to oxidation. |
Stability Analysis
Hydrolytic Stability
The hydrolysis of an ester is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by acids or bases, or mediated by enzymes.
For straight-chain aliphatic allyl esters, including this compound, the rate of enzymatic hydrolysis does not appear to be significantly affected by the length of the carbon chain. This suggests that this compound will have a hydrolytic stability profile similar to other straight-chain allyl esters like allyl hexanoate and allyl heptanoate under enzymatic conditions. In contrast, branched-chain allyl esters, such as allyl isovalerate, exhibit slower rates of hydrolysis, which is attributed to steric hindrance around the ester linkage.
Thermal Stability
Thermal stability refers to the ability of a compound to resist decomposition at high temperatures. Thermogravimetric Analysis (TGA) is a standard technique used to evaluate this property by measuring the change in mass of a sample as it is heated.
While a specific TGA thermogram for this compound is not available in the reviewed literature, the thermal stability of esters is generally influenced by the volatility and the strength of the chemical bonds. The higher boiling point of this compound compared to shorter-chain allyl esters suggests lower volatility, which may contribute to a higher apparent thermal stability in an open system. The decomposition of allylic esters can proceed through various mechanisms, including radical processes at very high temperatures. For fatty acid esters, a higher degree of saturation in the acyl chain generally correlates with greater thermal stability.
Oxidative Stability
Oxidative stability is the resistance of a compound to degradation by oxidation. For allyl esters, there are two primary sites for oxidation: the allylic position of the allyl group and the acyl chain.
The nonanoate group in this compound is a saturated fatty acid chain, which is inherently resistant to oxidation. In contrast, esters with unsaturated fatty acid chains are much more susceptible to oxidation. The primary site of oxidative vulnerability for this compound is the allyl group itself. The double bond and the adjacent methylene group are susceptible to radical-mediated oxidation.
The Rancimat method is a common accelerated aging test used to determine the oxidative stability of fats, oils, and other organic substances. This method measures the induction period, which is the time before a rapid increase in oxidation occurs. While specific Rancimat data for this compound was not found, it is expected that its oxidative stability will be primarily dictated by the reactivity of the allyl group, a characteristic shared with other allyl esters.
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below.
Hydrolytic Stability Testing (Forced Hydrolysis)
This protocol is based on the principles of forced degradation studies and the ASTM D2619 "Beverage Bottle Method" for hydrolytic stability.
Objective: To assess the stability of allyl esters under acidic, basic, and neutral aqueous conditions.
Materials:
-
Allyl ester (e.g., this compound, allyl acetate)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Pressure-resistant glass vessels (e.g., sealed vials or "beverage bottles")
-
Constant temperature oven or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of the allyl ester in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Add a known volume of the stock solution to a 0.1 M HCl solution in a pressure-resistant vessel.
-
Base Hydrolysis: Add a known volume of the stock solution to a 0.1 M NaOH solution in a pressure-resistant vessel.
-
Neutral Hydrolysis: Add a known volume of the stock solution to purified water in a pressure-resistant vessel.
-
-
Incubation: Seal the vessels and place them in a constant temperature environment (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours). A parallel set of samples should be kept at room temperature as controls.
-
Sample Analysis:
-
At each time point, remove a vessel from each condition and allow it to cool to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute an aliquot of each sample with an appropriate mobile phase and analyze by HPLC.
-
-
Data Analysis: Quantify the amount of the parent allyl ester remaining at each time point. The rate of degradation can be determined by plotting the concentration of the ester against time.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
This is a general protocol for assessing thermal stability using TGA.
Objective: To determine the onset of thermal decomposition for allyl esters.
Materials:
-
Allyl ester sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or ceramic)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the liquid ester (typically 5-10 mg) into a TGA sample pan.
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA software will generate a thermogram, which is a plot of mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss) or by the intersection of the baseline with the tangent of the decomposition curve.
Oxidative Stability Testing (Rancimat Method)
This protocol is based on the principles of the Rancimat method (e.g., EN 14112).
Objective: To determine the oxidative stability of allyl esters by measuring the induction period.
Materials:
-
Allyl ester sample
-
Rancimat instrument
-
Reaction vessels and measuring vessels
-
Deionized water
-
Purified air source
Procedure:
-
Instrument Setup: Prepare the Rancimat instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a precise amount of the allyl ester (typically 3 g) into a reaction vessel.
-
Measurement:
-
Fill the measuring vessel with deionized water and place the conductivity electrode in it.
-
Place the reaction vessel containing the sample into the heating block of the Rancimat, which is set to a specific temperature (e.g., 110 °C).
-
Pass a constant stream of purified air through the sample. The volatile oxidation products are carried by the air into the measuring vessel.
-
-
Data Analysis: The instrument continuously measures the conductivity of the water in the measuring vessel. The induction period is the time from the start of the measurement until a rapid increase in conductivity is detected, which indicates the formation of volatile carboxylic acids as secondary oxidation products.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical forced degradation workflow and a conceptual representation of ester hydrolysis.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. kemitek.org [kemitek.org]
Performance of different catalysts for Allyl nonanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl nonanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, can be achieved through various catalytic methods. The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of the performance of three distinct catalyst types—homogeneous acid, heterogeneous solid acid, and enzymatic catalysts—supported by experimental data to inform catalyst selection for this important esterification reaction.
Performance Comparison of Catalysts
The following table summarizes the quantitative performance of different catalysts for the synthesis of this compound or structurally similar esters. The data has been compiled from various studies to provide a comparative overview.
| Catalyst Type | Catalyst | Substrates | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| Homogeneous Acid | p-Toluenesulfonic acid | Nonanoic acid, Allyl alcohol | 1:5 | 110-120 | 5 | ~95 | Not Reported | Not Reported |
| Heterogeneous Solid Acid | Amberlyst 15 | Nonanoic acid, 1-Propanol | 1:10 | 90 | 7 | ~85 | Not Reported | Not Reported |
| Enzymatic | Novozym® 435 (Immobilized Lipase) | Nonanoic acid, 8-Methylnonanol | 1:1.2 | 60 | 24 | >99 | >99 | High |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and similar esters using the compared catalysts are provided below.
Homogeneous Acid Catalysis: p-Toluenesulfonic Acid
This protocol is based on the general principles of Fischer-Speier esterification for the synthesis of this compound.
Materials:
-
Nonanoic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent and azeotropic agent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A mixture of nonanoic acid, a 5-fold molar excess of allyl alcohol, and a catalytic amount of p-toluenesulfonic acid (typically 0.5-2 mol% relative to the carboxylic acid) is refluxed in toluene using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Heterogeneous Solid Acid Catalysis: Amberlyst 15
This protocol describes the esterification of nonanoic acid with an alcohol using a solid acid catalyst, which can be adapted for allyl alcohol.
Materials:
-
Nonanoic acid
-
Allyl alcohol
-
Amberlyst 15 (ion-exchange resin catalyst)
-
Solvent (optional, e.g., heptane)
Procedure:
-
Nonanoic acid and allyl alcohol (in a desired molar ratio, e.g., 1:10) are mixed in a round-bottom flask.
-
Amberlyst 15 catalyst (typically 5-15% by weight of the limiting reactant) is added to the mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 90°C) with vigorous stirring.
-
The reaction can be carried out under reflux, and the removal of water can be facilitated by a Dean-Stark trap if a solvent is used.
-
After the reaction, the solid catalyst is simply filtered off from the reaction mixture.
-
The filtrate containing the product is then purified, typically by vacuum distillation, to isolate the this compound.
Enzymatic Catalysis: Novozym® 435 (Immobilized Candida antarctica Lipase B)
This protocol is adapted from the synthesis of a similar long-chain ester, 8-methylnonyl nonanoate, and is expected to be effective for this compound synthesis.
Materials:
-
Nonanoic acid
-
Allyl alcohol
-
Novozym® 435 (immobilized lipase)
-
Molecular sieves (for water removal)
Procedure:
-
Nonanoic acid and allyl alcohol (e.g., in a 1:1.2 molar ratio) are combined in a reaction vessel.
-
Novozym® 435 (typically 1-10% by weight of the total reactants) and molecular sieves (to absorb the water produced) are added to the mixture.
-
The reaction is incubated at a mild temperature (e.g., 60°C) with constant shaking or stirring.
-
The progress of the reaction is monitored by analyzing samples using GC.
-
Upon reaching high conversion, the immobilized enzyme is removed by simple filtration and can be washed and reused.
-
The product, this compound, is typically of high purity and may not require further purification beyond the removal of the enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing the performance of different catalysts in the synthesis of this compound.
Caption: General experimental workflow for comparing catalyst performance in this compound synthesis.
Ecotoxicity Profile: Allyl Nonanoate and Its Degradation Products in Aquatic Environments
A Comparative Analysis for Researchers and Drug Development Professionals
The increasing scrutiny of the environmental impact of industrial chemicals necessitates a thorough understanding of their ecotoxicity. This guide provides a comparative analysis of the ecotoxicity of allyl nonanoate and its primary degradation products, nonanoic acid and allyl alcohol. By summarizing key experimental data and outlining methodologies, this document serves as a resource for researchers, scientists, and professionals in drug development to inform environmentally conscious chemical design and risk assessment.
Executive Summary
This compound, an ester, is anticipated to hydrolyze in aquatic environments into its constituent parts: allyl alcohol and nonanoic acid. While direct experimental ecotoxicity data for this compound is limited, predictive models and data from structurally similar compounds suggest a potential for aquatic toxicity. This guide focuses on the known ecotoxicological effects of its more readily studied degradation products. Nonanoic acid generally exhibits moderate toxicity to aquatic organisms, with its effects likely attributed to narcosis and disruption of cell membranes. In contrast, allyl alcohol presents a more significant toxicological concern due to its metabolic activation to acrolein, a highly reactive aldehyde that can induce oxidative stress and cellular damage. This comparative analysis underscores the importance of considering the entire lifecycle of a chemical, including its degradation products, in a comprehensive environmental risk assessment.
Quantitative Ecotoxicity Data
The following tables summarize the available quantitative ecotoxicity data for this compound (predicted), nonanoic acid, and allyl alcohol across three key trophic levels: fish, aquatic invertebrates (Daphnia), and algae. The data is primarily presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represent the concentration of a substance that is lethal to 50% of the test organisms or causes a 50% response (e.g., immobilization or growth inhibition) in the test population over a specified period.
Table 1: Acute Ecotoxicity Data for this compound and Its Degradation Products
| Chemical | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound (Predicted) | Fish | 96-h LC50 | 3.696 | [1] |
| Daphnid | 48-h EC50 | Not Available | ||
| Green Algae | 72-h EC50 | Not Available | ||
| Nonanoic Acid | Danio rerio (Zebrafish) | 96-h LC50 | >7.2 | [2] |
| Daphnia magna | 48-h EC50 | 23.63 | [2] | |
| Microcystis aeruginosa | 96-h EC50 | Not specified, but inhibitory effects observed | [3] | |
| Scenedesmus subspicatus | 72-h ErC50 | 103.4 (nominal) | [2] | |
| Allyl Alcohol | Pimephales promelas (Fathead Minnow) | 96-h LC50 | Not specified in search results | |
| Daphnia magna | 48-h EC50 | Not specified in search results |
Note: Predicted data for this compound is based on read-across from allyl octanoate. ErC50 refers to the concentration causing a 50% reduction in growth rate.
Mechanisms of Ecotoxicity
The toxicological actions of nonanoic acid and allyl alcohol differ significantly, highlighting the importance of understanding the structure-activity relationships of chemical compounds and their metabolites.
Nonanoic Acid: The primary mechanism of toxicity for nonanoic acid in aquatic organisms is believed to be non-specific, often referred to as narcosis or baseline toxicity. As a fatty acid, it can partition into the lipid bilayers of cell membranes, disrupting their structure and function. This can lead to increased membrane fluidity, altered permeability, and impairment of membrane-bound proteins, ultimately causing cellular dysfunction and death.
Allyl Alcohol: The ecotoxicity of allyl alcohol is significantly enhanced through metabolic activation. In vivo, alcohol dehydrogenases can oxidize allyl alcohol to acrolein, a highly reactive α,β-unsaturated aldehyde. Acrolein is a potent electrophile that can readily react with nucleophilic groups in cellular macromolecules, such as proteins and DNA. This can lead to enzyme inactivation, depletion of cellular antioxidants like glutathione, and the generation of reactive oxygen species (ROS), resulting in oxidative stress, cellular damage, and apoptosis.
Experimental Protocols
The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different laboratories and studies.
OECD 203: Fish, Acute Toxicity Test
This guideline details a method to assess the acute lethal toxicity of a substance to fish.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Test Duration: 96 hours.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish over the 96-hour period. Observations of sub-lethal effects are also recorded.
-
Test Conditions: Key parameters such as temperature, pH, dissolved oxygen, and water hardness are maintained within specified limits. A control group (without the test substance) is run in parallel.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Duration: 48 hours.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The primary endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids after 48 hours.
-
Test Conditions: Temperature, pH, and other water quality parameters are controlled. A control group is included in the test design.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline is used to determine the effects of a substance on the growth of freshwater algae.
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.
-
Test Duration: 72 hours.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the 72-hour period, typically by cell counting or measuring biomass.
-
Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.
-
Test Conditions: The test is conducted under controlled conditions of light, temperature, and nutrient medium to support exponential algal growth in the control group.
Visualizing the Ecotoxicological Workflow and Signaling Pathway
To better illustrate the processes involved in ecotoxicity assessment and the molecular mechanisms of toxicity, the following diagrams are provided.
Caption: Experimental workflow for aquatic ecotoxicity testing.
Caption: Metabolic activation and toxicity pathway of allyl alcohol.
References
Biocompatibility of Allyl Nonanoate for Food Contact Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of allyl nonanoate, a flavoring agent also used in food contact materials (FCMs), with common alternatives such as the plasticizers Di(2-ethylhexyl) phthalate (DEHP) and Acetyl tributyl citrate (ATBC), and the antimicrobial agent silver nanoparticles. Due to the limited publicly available biocompatibility data specifically for this compound, this guide incorporates a read-across approach from structurally similar allyl esters to provide a comprehensive assessment.
Executive Summary
The assessment of biocompatibility for any substance intended for use in food contact materials is critical to ensure consumer safety. This involves a thorough evaluation of its potential to elicit cytotoxic or genotoxic effects and its tendency to migrate from the packaging material into the food product. While this compound is approved as a flavoring agent, its comprehensive biocompatibility profile for FCM applications is not extensively documented. In contrast, extensive research is available for commonly used plasticizers like DEHP and ATBC, and emerging antimicrobial agents like silver nanoparticles, revealing a range of biocompatibility profiles from high concern to relatively safe. This guide synthesizes the available data to facilitate an informed comparison.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize the available quantitative data for this compound (via read-across from related allyl esters) and its selected alternatives.
Table 1: Comparative Cytotoxicity Data
| Compound | Assay Type | Cell Line | Concentration/IC50 | Outcome | Citation(s) |
| Allyl Esters (Read-across for this compound) | Not Available | Not Available | No specific IC50 data found for this compound or close analogs. | General safety assessments suggest low toxicity at typical exposure levels. | |
| Di(2-ethylhexyl) phthalate (DEHP) | MTT Assay | 16HBE (human bronchial epithelial) | 2 mmol/L | Significant inhibition of cell viability. | [1] |
| Clonal Efficiency | A31-1-1 BALB/c-3T3 | ~17 µg/mL (IC50) | Toxic effects observed in the range of 10–100 μg/mL. | [1] | |
| Growth Inhibition | WI-38 (human diploid) | 70 µM (ID50) | Significant growth inhibition. | [2] | |
| Acetyl Tributyl Citrate (ATBC) | Growth Inhibition | KB (human oral epidermoid carcinoma) | 44.7 µg/mL (IC50) | Inhibition of cell growth. | [3] |
| Growth Inhibition | Vero (monkey kidney) | 39.9 µg/mL (IC50) | Inhibition of cell growth. | [3] | |
| Growth Inhibition | MDCK (canine kidney) | 42.1 µg/mL (IC50) | Inhibition of cell growth. | ||
| Silver Nanoparticles | MTT Assay | Caco-2 (human colorectal adenocarcinoma) | 7.85 µg/ml (IC50 at 24h) | Dose- and time-dependent cytotoxicity. | |
| MTT Assay | Caco-2 (human colorectal adenocarcinoma) | 4.92 µg/ml (IC50 at 48h) | Dose- and time-dependent cytotoxicity. |
Table 2: Comparative Migration Data
| Compound | Polymer Matrix | Food Simulant/Food | Migration Level | Conditions | Citation(s) |
| Allyl Esters (Read-across for this compound) | Not Available | Not Available | No specific migration data found for this compound or close analogs. | General EU regulations for flavorings in plastics apply. | |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Fatty food simulant (50% ethanol) | Exceeded EU limit of 1.5 mg/kg | Not specified | |
| PVC | Cheese | Exceeded EU limit of 1.5 mg/kg | Not specified | ||
| Acetyl Tributyl Citrate (ATBC) | PVC cling-film | Halawa tehineh (halva) | 36.1 mg/kg (1.46 mg/dm²) | 25°C | |
| PVDC/PVC co-polymer film | Various foods | 0.4 mg/kg to 79.8 mg/kg | Microwave cooking | ||
| Silver Nanoparticles | Various polymers | Food simulants | 0.00433 to 1.35 ng/kg | Not specified | |
| Polyethylene | Distilled water, 3% acetic acid, 10% ethanol | < 10 mg/kg | 30 days at 4°C and 40°C |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Preparation: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound, DEHP, ATBC, or silver nanoparticles) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
2. LDH (Lactate Dehydrogenase) Assay
This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
-
Cell Preparation and Exposure: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is collected.
-
LDH Reaction: The supernatant is transferred to a new plate, and an LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) is added.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for approximately 30 minutes. The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically at an absorbance of 490 nm.
-
Data Analysis: The level of cytotoxicity is calculated based on the LDH activity in the treated wells compared to control wells (spontaneous LDH release from untreated cells and maximum LDH release from cells treated with a lysis buffer).
Migration Testing
Migration testing is performed to determine the quantity of a substance that can transfer from a food contact material into food. This is typically carried out using food simulants under controlled conditions of time and temperature that represent the intended use of the material.
-
Selection of Food Simulants: Food simulants are chosen based on the type of food the material will contact. Common simulants include:
-
Simulant A: 10% ethanol (for aqueous foods)
-
Simulant B: 3% acetic acid (for acidic foods)
-
Simulant D2: Vegetable oil (for fatty foods)
-
-
Test Conditions: The test conditions (time and temperature) are selected to simulate the intended use of the food contact material, including long-term storage at room temperature or heating during cooking. For example, testing for long-term storage might involve exposure for 10 days at 40°C.
-
Migration Cell Setup: A defined surface area of the food contact material is exposed to a known volume of the food simulant in a migration cell.
-
Incubation: The migration cells are incubated under the selected time and temperature conditions.
-
Analysis: After incubation, the food simulant is collected, and the concentration of the migrant substance is determined using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Migration Level: The migration level is typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per square decimeter of the contact surface (mg/dm²).
Mandatory Visualization
Experimental Workflow for Biocompatibility Assessment
Caption: General workflow for assessing the biocompatibility of a food contact material.
Potential Signaling Pathways Affected by Plasticizers
Caption: Potential signaling pathways affected by DEHP and ATBC.
Conclusion
This comparative guide highlights the current understanding of the biocompatibility of this compound for food contact materials, primarily through a read-across approach, and compares it with common alternatives.
-
This compound: Based on data from structurally similar allyl esters, it is expected to have low systemic toxicity, as it is likely rapidly metabolized. However, the lack of specific cytotoxicity and migration data for this compound itself is a significant data gap that warrants further investigation for a conclusive risk assessment.
-
Di(2-ethylhexyl) phthalate (DEHP): The available data consistently indicate that DEHP poses a significant biocompatibility concern. It exhibits cytotoxicity at relatively low concentrations and has been shown to migrate from food contact materials at levels exceeding regulatory limits, particularly into fatty foods. Its potential to disrupt endocrine signaling pathways is also a major health concern.
-
Acetyl Tributyl Citrate (ATBC): Generally considered a safer alternative to phthalates, ATBC demonstrates lower toxicity in many contexts. However, some studies indicate it is not entirely inert, with evidence of cytotoxicity at moderate concentrations and the potential to influence cellular signaling pathways. Its migration from packaging materials can also be substantial under certain conditions, such as during microwave heating.
-
Silver Nanoparticles: While effective as an antimicrobial agent, the biocompatibility of silver nanoparticles is a complex issue. Their cytotoxicity is size-dependent, with smaller nanoparticles posing a greater risk. Migration of silver nanoparticles and ions into food has been confirmed, although often at very low levels. The potential for long-term effects of chronic exposure to low levels of silver nanoparticles from food packaging requires further research.
References
A Comparative Guide to the In-house Validation of a Quantitative NMR Method for Allyl Nonanoate
This guide provides a comprehensive comparison of an in-house validated quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of Allyl nonanoate against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The content is tailored for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this analyte.
This compound is a fatty acid ester with applications in the flavor and fragrance industry. Accurate quantification is crucial for quality control and formulation development. While chromatographic techniques like GC-MS have been traditionally employed, qNMR has emerged as a powerful primary analytical method due to its direct proportionality between signal intensity and the number of nuclei, often eliminating the need for identical reference standards.[1][2]
Comparison of Analytical Methods
The in-house validated ¹H-qNMR method offers a rapid and accurate alternative to GC-MS for the quantification of this compound. A summary of the comparative performance is presented below.
| Parameter | ¹H-qNMR Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct measurement based on the molar ratio of analyte to an internal standard. | Separation based on volatility and polarity, followed by mass-based detection. |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 5.0% |
| Specificity | High, based on unique proton signals. | High, based on retention time and mass spectrum. |
| Limit of Quantification (LOQ) | Typically in the low mg/mL range. | Can achieve lower detection limits (µg/mL to ng/mL). |
| Sample Throughput | High | Moderate |
| Need for Reference Standard | Does not require an identical analyte standard; a certified internal standard is used.[3] | Requires a certified reference standard of the analyte. |
Experimental Protocols
A detailed methodology for the in-house validation of the ¹H-qNMR method for this compound is provided below.
¹H-qNMR Method Validation Protocol
-
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
This compound: High-purity reference material.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in 1 mL of CDCl₃.
-
Vortex the sample until fully dissolved.
-
Transfer an appropriate volume to a 5 mm NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.[4]
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise).
-
Temperature: 298 K.
-
-
Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz.
-
Perform phase and baseline correction.
-
Integrate the characteristic signals for this compound (e.g., the allylic protons at ~5.9 ppm and ~5.2 ppm) and the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Validation Parameters:
-
Specificity: Assessed by the clear resolution of the analyte and internal standard signals from any impurity signals.
-
Linearity: Determined by preparing a series of solutions with varying concentrations of this compound against a fixed concentration of the internal standard and plotting the integral ratio versus the concentration ratio.
-
Accuracy: Evaluated by spiking a known amount of this compound into a placebo matrix and calculating the percent recovery.
-
Precision:
-
Repeatability: Determined by analyzing six independent samples at the same concentration on the same day.
-
Intermediate Precision: Assessed by analyzing the same samples on a different day with a different analyst.
-
-
Limit of Quantification (LOQ): Established as the lowest concentration at which the method gives a response with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
-
GC-MS Method Protocol (for comparison)
A typical GC-MS method for the analysis of esters like allyl hexanoate involves stir bar sorptive extraction (SBSE) followed by gas chromatography-mass spectrometry.[5]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5ms).
-
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix using an appropriate solvent or SBSE.
-
Preparation of a calibration curve using a certified reference standard of this compound.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Based on the peak area of the analyte compared to the calibration curve.
-
Workflow and Data Relationships
The logical flow of the in-house qNMR validation process is depicted in the following diagram.
Caption: Workflow for the in-house validation of a qNMR method.
Signaling Pathway of Quantitative NMR
The fundamental principle of qNMR relies on the direct relationship between the signal integral and the number of protons giving rise to that signal. This relationship is governed by the physics of nuclear magnetic resonance.
Caption: The signal generation pathway in quantitative NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Quantification of allyl hexanoate in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different purification methods for Allyl nonanoate
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. Allyl nonanoate, a key fragrance and flavor ingredient, requires effective purification to remove unreacted starting materials, catalysts, and by-products from its synthesis. This guide provides an objective comparison of the primary purification methods for this compound, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique.
The synthesis of this compound, typically through the Fischer esterification of nonanoic acid and allyl alcohol, results in a crude product containing residual reactants and catalyst. The choice of purification method is critical to achieving the high purity required for its application in consumer products and research. The most common and effective methods for purifying esters like this compound are distillation and column chromatography.
Comparison of Purification Methods
The selection of a purification strategy depends on several factors, including the scale of the synthesis, the desired final purity, and the nature of the impurities. Below is a summary of the performance of the most common purification techniques for allyl esters.
| Purification Method | Typical Purity (% GC) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Simple Distillation | 95 - 99+ | 90 - 96 | Fast, straightforward, suitable for large quantities. | Less effective if boiling points of impurities are close to the product. |
| Fractional Distillation | > 99 | 85 - 95 | High separation efficiency for compounds with close boiling points. | More complex setup, potential for product loss on the column. |
| Vacuum Distillation | > 99 | 90 - 96 | Allows for distillation of high-boiling point compounds at lower temperatures, preventing degradation. | Requires specialized vacuum equipment. |
| Flash Column Chromatography | > 99 | 70 - 90 | Excellent for removing non-volatile impurities and achieving very high purity. | Can be time-consuming, requires solvents, and is less scalable than distillation. |
Experimental Data Snapshot: While specific comparative studies on this compound are not readily available in published literature, data for the closely related homolog, allyl hexanoate, provides valuable insight. In one documented synthesis, a crude product of 86% purity was purified by simple distillation to yield allyl hexanoate with a purity of >99% and a theoretical yield of 96%.[1] This demonstrates the high efficacy of distillation for purifying allyl esters.
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Post-Synthesis Work-up (Prerequisite for all methods)
Objective: To neutralize the acidic catalyst and remove water-soluble impurities.
Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Water (H₂O).
-
Brine (saturated NaCl solution) to aid in the separation of the layers.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent. The resulting solution is the crude this compound ready for purification.
Purification by Distillation
Objective: To separate this compound from impurities with different boiling points.
Protocol:
-
Simple Distillation:
-
Assemble a simple distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 232 °C at atmospheric pressure).
-
-
Fractional Distillation:
-
For impurities with boiling points close to that of this compound, insert a fractionating column between the distillation flask and the condenser.
-
Proceed with heating as in simple distillation, ensuring a slow and steady distillation rate to allow for effective separation in the column.
-
-
Vacuum Distillation:
-
To prevent thermal decomposition of the ester at its high atmospheric boiling point, distillation under reduced pressure is recommended.
-
Assemble a vacuum distillation apparatus.
-
Connect the apparatus to a vacuum source.
-
Once the desired pressure is achieved, begin heating.
-
Collect the fraction boiling at the expected temperature for the given pressure.
-
Purification by Flash Column Chromatography
Objective: To separate this compound based on its polarity.
Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of this compound ~0.3-0.4).
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Concentrate the crude this compound and adsorb it onto a small amount of silica gel.
-
Carefully add the adsorbed sample to the top of the column.
-
Elute the column with the mobile phase, applying positive pressure (e.g., with an inert gas or air pump) to increase the flow rate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification processes.
References
Safety Operating Guide
Proper Disposal of Allyl Nonanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of allyl nonanoate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound is a chemical compound that requires careful management due to its potential hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Furthermore, it is a flammable liquid and may react vigorously with strong oxidizing agents, reducing agents, acids, and bases.[2] Proper disposal is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4]
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).[5] Avoid contact with skin and eyes, and prevent the formation of mists or aerosols. All sources of ignition must be removed from the handling area.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (tested according to EN 374) | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | To protect against splashes and eye irritation. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Approved half-face respirator with organic vapor cartridge | Required in case of inadequate ventilation or during spill cleanup. |
Step-by-Step Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet). Isolate the spill area for at least 50 meters (150 feet) in all directions.
-
Remove Ignition Sources: Extinguish all flames and remove any potential sources of ignition.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse vapors.
-
Contain the Spill: Use an absorbent, inert material such as sand, earth, or a universal binder to contain the spill.
-
Absorb the Chemical: Carefully apply absorbent material to the spill. For small spills, absorbent paper can be used.
-
Collect Waste: Collect the absorbed material and any contaminated items (e.g., gloves, absorbent paper) and place them into a sealable, vapor-tight plastic bag or a suitable, closed container for disposal.
-
Decontaminate the Area: Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.
-
Dispose of Waste: The sealed container of contaminated material must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Routine Disposal of Unused this compound and Contaminated Materials
Proper disposal of this compound is crucial to prevent environmental contamination. Under no circumstances should it be discharged into sewer systems or drains.
-
Waste Collection: Collect unused this compound and any materials contaminated with it (e.g., pipette tips, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Arrange for Professional Disposal: The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Allyl nonanoate
Essential Safety and Handling Guide for Allyl Nonanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Chemical Safety and Properties
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and accidents.
| Property | Value | Source |
| CAS Number | 7493-72-3 | [1][2] |
| Molecular Formula | C12H22O2 | [2][3] |
| Molecular Weight | 198.3 g/mol | |
| Appearance | Clear, very slightly yellow liquid with a fruity odor | |
| Boiling Point | 151 °C at 50 mmHg | |
| Flash Point | 88.89 °C (192.00 °F) | |
| Density | 0.878 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in alcohol and essential oils |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure to this compound. Research indicates that chemically resistant gloves can reduce potential pesticide exposure by up to 90%.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Ensure gloves are tested according to EN 374 standards. | Protects against skin contact, which can cause irritation. Nitrile and butyl rubber offer good resistance to esters and organic compounds. |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Prevents eye contact, which can cause serious irritation. |
| Respiratory Protection | An approved half-face respirator with organic vapor cartridges (e.g., 3M 6000 series with 6001 or 6003 cartridges). | Protects against inhalation of vapors, which may cause respiratory irritation. |
| Body Protection | A long-sleeved lab coat or chemical-resistant suit (e.g., Tychem®). | Prevents incidental skin contact with spills or splashes. |
Operational Protocol: Step-by-Step Guidance
This protocol outlines the safe handling of this compound from preparation to disposal.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Before handling, ensure all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, are removed from the work area due to the flammable nature of the chemical.
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above before handling the chemical.
-
Container Handling: Use sealed containers, such as glass vials with screw caps and PTFE septa, to minimize leakage and evaporation. When transferring, do so quickly and recap containers immediately.
In Case of Exposure: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms are apparent. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Small Spills:
-
Eliminate all ignition sources from the area.
-
Wearing appropriate PPE, absorb the spill with inert material such as sand, earth, or a universal binder.
-
Collect the absorbed material into a suitable, sealable container for disposal.
-
Clean the spill area with 60-70% ethanol followed by a soap and water solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Isolate the spill area for at least 50 meters (150 feet) in all directions.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof container. The container should be made of a material compatible with the chemical, such as glass or polyethylene.
-
Do not mix this compound waste with incompatible chemicals.
-
Solid waste contaminated with this compound (e.g., absorbent materials, contaminated gloves) should be placed in a separate, sealed, and labeled container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable Liquid, Irritant).
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
